molecular formula C11H9NO3 B183485 4-Hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 57278-42-9

4-Hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B183485
CAS No.: 57278-42-9
M. Wt: 203.19 g/mol
InChI Key: UJIRBIMPTSELQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-8-methylquinoline-3-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key precursor for developing multi-target therapeutic agents. Its core structure, the 4-hydroxyquinoline moiety, is recognized as a privileged scaffold in drug discovery for its diverse biological activities . Research highlights its potential in designing potent inhibitors of Hepatitis B Virus (HBV) replication; molecular docking simulations suggest these derivatives can interact with HBV core proteins, potentially disrupting capsid assembly and demonstrating high inhibition of HBV replication in vitro at low micromolar concentrations . Beyond virology, this chemical framework is extensively investigated for its anti-inflammatory properties. Derivatives based on the 4-hydroxy-2-quinolinone structure have shown significant lipoxygenase (LOX) inhibitory activity, which is relevant in the inflammation pathway and diseases such as cancer . The compound's utility extends to the synthesis of novel carboxamide analogues and hybrid molecules, which have emerged as promising multi-target agents that combine LOX inhibition with potent antioxidant effects, offering a strategic approach for treating conditions involving oxidative stress and chronic inflammation .

Properties

IUPAC Name

8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRBIMPTSELQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972785
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57278-42-9
Record name NSC199379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed experimental protocol for the synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis follows a well-established two-step reaction sequence: the Gould-Jacobs reaction to form the ethyl ester intermediate, followed by its basic hydrolysis to yield the final carboxylic acid.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for the final product, this compound, is presented below.

PropertyValue
CAS Number 35966-17-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Solid
Purity ≥98%
Storage Temperature Room temperature

Note: Experimental melting point and detailed spectroscopic data are not consistently reported in the literature and should be determined upon synthesis.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process, outlined below.

Step 1: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the condensation of o-toluidine with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which is then cyclized at high temperature to yield the quinoline core.

Materials and Reagents:

  • o-Toluidine

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • n-Hexane

Procedure:

  • A mixture of o-toluidine and diethyl ethoxymethylenemalonate is heated at 120°C for approximately two hours.[1]

  • The progress of the reaction should be monitored to ensure the completion of the initial condensation.

  • After the initial reaction, the resulting intermediate, diethyl 2-((o-tolylamino)methylene)malonate, is added to diphenyl ether.[1]

  • The mixture is then heated to a high temperature (typically around 250°C) to induce intramolecular cyclization.

  • Upon completion of the cyclization, the reaction mixture is allowed to cool.

  • The precipitated product, ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is collected and washed with n-hexane to remove residual diphenyl ether.[1]

  • The product is then purified for the subsequent step.[1]

Step 2: Hydrolysis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

The final step is the basic hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

  • Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

  • 4% Sodium hydroxide (NaOH) hydroalcoholic solution

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • A suspension of ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (2 mmol) in a 4% NaOH hydroalcoholic solution (5 ml) is refluxed.[2]

  • The reaction is monitored by Thin Layer Chromatography (TLC) and continued until all the starting material is consumed (approximately 5 hours).[2]

  • After completion, the reaction mixture is cooled to room temperature.[2]

  • The mixture is then acidified by the dropwise addition of concentrated HCl until a solid precipitate forms.[2]

  • The solid product is collected by filtration and washed thoroughly with water.[2]

  • The crude product is then recrystallized from ethanol to afford pure this compound.[2]

Quantitative Data Summary:

StepReactantsProductYield
Step 2 Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, NaOHThis compound~50%

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow Start Start Step1 Step 1: Gould-Jacobs Reaction (Condensation & Cyclization) Start->Step1 Intermediate Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate Step1->Intermediate Formation of Ester Step2 Step 2: Hydrolysis Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Formation of Acid Purification Purification (Recrystallization) FinalProduct->Purification End End Purification->End

Caption: Synthetic pathway for this compound.

References

Navigating the Synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of alternative synthesis routes for 4-hydroxy-8-methylquinoline-3-carboxylic acid, a key intermediate in various pharmaceutical applications. This guide details established methodologies, including the Gould-Jacobs reaction, Conrad-Limpach synthesis, Pfitzinger reaction, and Niementowski reaction. For each route, experimental protocols are provided, and quantitative data is summarized for comparative analysis. Visual diagrams of the synthetic pathways are also included to facilitate understanding.

Executive Summary

The synthesis of this compound can be approached through several classical organic reactions. The choice of a particular route may depend on factors such as the availability of starting materials, desired yield, and scalability. This guide explores four prominent methods, offering detailed insights into their execution and outcomes.

Alternative Synthesis Routes

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines. The pathway involves three key steps:

  • Condensation: An aniline, in this case, 2-amino-m-xylene (o-toluidine), is reacted with diethyl ethoxymethylenemalonate to form an enamine intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the corresponding ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)methylenemalonate

A mixture of 2-amino-m-xylene and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 110-130°C. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure.

Step 2: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

The crude enamine intermediate from the previous step is dissolved in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C to induce cyclization.[1] Alternatively, microwave irradiation can be employed to accelerate the reaction.[2] For instance, heating a mixture of the aniline and diethyl ethoxymethylenemalonate at 250°C for a specific duration using a microwave synthesizer can yield the cyclized product.[2]

Step 3: Synthesis of this compound

The ethyl ester is suspended in an ethanolic sodium hydroxide solution (e.g., 4% NaOH) and refluxed for several hours (typically around 5 hours).[3] After cooling, the reaction mixture is acidified with a strong acid, such as concentrated HCl, to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Quantitative Data:

StepReactantsReagents/ConditionsReaction TimeYield
12-Amino-m-xylene, Diethyl ethoxymethylenemalonateHeat (110-130°C)1-2 hoursHigh
2Diethyl 2-((2-methylphenyl)amino)methylenemalonateDiphenyl ether, ~250°C or Microwave irradiation, 250°C30-60 minModerate to high
3Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate4% NaOH in ethanol, Reflux; then conc. HCl5 hours~50%[3]

Reaction Pathway:

Gould-Jacobs Reaction A 2-Amino-m-xylene C Diethyl 2-((2-methylphenyl)amino)methylenemalonate A->C Condensation (Heat) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate C->D Thermal Cyclization (~250°C) E This compound D->E Hydrolysis (NaOH, EtOH, Reflux)

Gould-Jacobs Reaction Pathway
Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, differing from the Gould-Jacobs reaction in the initial condensation step.

  • Condensation: An aniline (2-amino-m-xylene) is reacted with a β-ketoester, such as diethyl malonate, at a lower temperature to form a β-aminoacrylate.

  • Thermal Cyclization: The intermediate is then heated at high temperatures to effect cyclization.

Experimental Protocol:

Step 1: Synthesis of the β-Aminoacrylate Intermediate

2-amino-m-xylene is reacted with diethyl malonate. This reaction is typically carried out at or near room temperature.

Step 2: Thermal Cyclization

The isolated β-aminoacrylate is heated in a high-boiling inert solvent to around 250°C to yield the 4-hydroxyquinoline derivative.[4][5]

Quantitative Data:

StepReactantsReagents/ConditionsReaction TimeYield
12-Amino-m-xylene, Diethyl malonateRoom temperatureVariableGood
2β-Aminoacrylate intermediateHigh-boiling solvent, ~250°C30-60 minModerate to high

Reaction Pathway:

Conrad-Limpach Synthesis A 2-Amino-m-xylene C β-Aminoacrylate intermediate A->C Condensation B Diethyl malonate B->C D 4-hydroxy-8-methylquinoline derivative C->D Thermal Cyclization (~250°C)

Conrad-Limpach Synthesis Pathway
Pfitzinger Reaction

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from isatin or a substituted isatin.[6][7]

  • Ring Opening: Isatin (or in this case, 5-methylisatin) is treated with a strong base, such as potassium hydroxide, to open the lactam ring and form an isatinic acid intermediate.

  • Condensation and Cyclization: The isatinic acid then reacts with a carbonyl compound containing an α-methylene group. To obtain the desired 3-carboxylic acid, a compound like pyruvic acid or its ester would be required. The reaction proceeds through condensation and subsequent cyclization to form the quinoline ring.

Experimental Protocol:

A mixture of 5-methylisatin and a suitable carbonyl compound (e.g., pyruvic acid) is refluxed in an aqueous or alcoholic solution of a strong base like potassium hydroxide.[8] The reaction mixture is then neutralized with an acid to precipitate the quinoline-4-carboxylic acid product.[9]

Quantitative Data:

StepReactantsReagents/ConditionsReaction TimeYield
1 & 25-Methylisatin, Pyruvic acidKOH, Ethanol, Reflux; then AcidificationSeveral hoursVariable

Reaction Pathway:

Pfitzinger Reaction A 5-Methylisatin C Isatinic acid intermediate A->C Ring Opening (KOH) B Pyruvic acid D This compound B->D C->D Condensation & Cyclization

Pfitzinger Reaction Pathway
Niementowski Reaction

The Niementowski reaction provides a route to γ-hydroxyquinolines through the condensation of anthranilic acids with carbonyl compounds.[10][11]

Reaction Principle:

2-Amino-3-methylbenzoic acid would be the required starting material, which would be condensed with a three-carbon carbonyl compound that can provide the C2 and C3 of the quinoline ring with the desired carboxylic acid at the 3-position. A suitable reactant would be an acetoacetic ester derivative. The reaction is typically carried out at elevated temperatures.

Experimental Protocol:

A mixture of 2-amino-3-methylbenzoic acid and a suitable carbonyl compound is heated, often without a solvent, at temperatures ranging from 120-200°C.[11]

Quantitative Data:

StepReactantsReagents/ConditionsReaction TimeYield
12-Amino-3-methylbenzoic acid, Carbonyl compoundHeat (120-200°C)Several hoursGenerally low to moderate

Reaction Pathway:

Niementowski Reaction A 2-Amino-3-methylbenzoic acid C This compound A->C Condensation (Heat) B Carbonyl Compound (e.g., Acetoacetic ester derivative) B->C

Niementowski Reaction Pathway

Conclusion

This technical guide has outlined four distinct and viable synthetic routes for the preparation of this compound. The Gould-Jacobs reaction is a well-documented and reliable method, with the final hydrolysis step proceeding in moderate yield. The Conrad-Limpach synthesis offers a similar approach with variations in the initial condensation. The Pfitzinger and Niementowski reactions provide alternative pathways utilizing different starting materials. The selection of the most appropriate synthesis will be dictated by the specific requirements of the research or development project, including precursor availability, desired scale, and optimization of reaction conditions for yield and purity. Further investigation into microwave-assisted protocols for these reactions may offer avenues for improved efficiency and reduced reaction times.

References

An In-depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gould-Jacobs reaction, a cornerstone in heterocyclic chemistry, with a specific focus on its application for the synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid. This quinoline derivative is a valuable scaffold in medicinal chemistry and drug discovery. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEMM) or related reagents.[1][2] The reaction proceeds through a sequence of three key steps:

  • Condensation: An aniline derivative reacts with DEEMM to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.

  • Saponification: The resulting ester is hydrolyzed to yield the final carboxylic acid.

This methodology is particularly effective for anilines bearing electron-donating groups.[1]

Reaction Pathway and Mechanism

The synthesis of this compound via the Gould-Jacobs reaction commences with the reaction of 2-amino-3-methylphenol with diethyl ethoxymethylenemalonate (DEEMM). The subsequent steps are illustrated below.

Gould_Jacobs_Reaction R1 2-Amino-3-methylphenol I1 Anilidomethylenemalonate intermediate R1->I1 Condensation (-EtOH) R2 Diethyl ethoxymethylenemalonate (DEEMM) R2->I1 Condensation (-EtOH) plus1 + plus1->I1 Condensation (-EtOH) P1 Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate I1->P1 Thermal Cyclization (6e- electrocyclization) C1 Heat (e.g., 100-130 °C) P2 This compound P1->P2 Saponification C2 High Temperature (e.g., 250-300 °C or Microwave) C3 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Reaction pathway for the synthesis of this compound.

The mechanism begins with a nucleophilic attack of the amino group of 2-amino-3-methylphenol on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[1] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring.[3] The final step is the saponification of the ethyl ester to the carboxylic acid.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the key steps of the Gould-Jacobs reaction, based on literature data for similar substrates.

Table 1: Condensation of Aniline with DEEMM

Reactant AReactant BMolar Ratio (A:B)Temperature (°C)Time (h)Yield (%)Reference
AnilineDEEMM1:1.2100-1301-2High (often used crude)[3]

Table 2: Thermal Cyclization (Conventional and Microwave-Assisted)

IntermediateMethodTemperature (°C)TimePressure (bar)Yield (%)Reference
AnilidomethylenemalonateConventional250-2600.5-1 hAtmosphericVariable[2]
AnilidomethylenemalonateMicrowave25020 min1012[3][4]
AnilidomethylenemalonateMicrowave3001 min2037[3][4]
AnilidomethylenemalonateMicrowave3005 min2247[3][4]

Table 3: Saponification of Ethyl 4-hydroxyquinoline-3-carboxylate

Starting MaterialReagentConcentrationTemperatureTimeYield (%)Reference
Ethyl 4-hydroxy-8-methylquinoline-3-carboxylateNaOH (aq)10% w/vReflux1-2 hHigh (qualitative)[3]
Ethyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateNaOH in i-PrOH/H₂O1 MReflux2 h68[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((2-hydroxy-3-methylphenyl)amino)methylene)malonate (Condensation)
  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • 2-Amino-3-methylphenol (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEMM) (1.2 eq)

  • Procedure:

    • Combine 2-amino-3-methylphenol and DEEMM in the round-bottom flask.

    • Heat the mixture with stirring at 100-130 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Thermal Cyclization)

Two primary methods are presented: conventional heating and microwave-assisted synthesis.

  • Apparatus: A high-temperature reaction setup, typically using a high-boiling point solvent in a round-bottom flask with a reflux condenser.

  • Reagents:

    • Crude anilidomethylenemalonate intermediate from Step 1.

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether).

  • Procedure:

    • Dissolve the crude intermediate in the high-boiling solvent.

    • Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Add a non-polar solvent like hexane or petroleum ether to aid precipitation.

    • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Apparatus: A dedicated microwave synthesis reactor.

  • Reagents:

    • 2-Amino-3-methylphenol (e.g., 2.0 mmol)

    • Diethyl ethoxymethylenemalonate (e.g., 6.0 mmol, serving as both reactant and solvent)

  • Procedure:

    • Place the 2-amino-3-methylphenol and DEEMM in a microwave vial equipped with a magnetic stir bar.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to 300 °C and hold for 5 minutes.[3][4]

    • After the reaction, cool the vial to room temperature, allowing the product to precipitate.

    • Filter the solid product and wash with ice-cold acetonitrile.

    • Dry the resulting solid under vacuum.

Step 3: Synthesis of this compound (Saponification)
  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate from Step 2.

    • 10% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Concentrated hydrochloric acid (HCl).

  • Procedure:

    • Suspend the ethyl ester in the 10% NaOH solution in the round-bottom flask.

    • Heat the mixture to reflux with stirring for 1-2 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated HCl until the product precipitates completely.

    • Collect the solid by filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Experimental_Workflow Start Start Step1 Condensation: 2-Amino-3-methylphenol + DEEMM (100-130 °C, 1-2 h) Start->Step1 Step2 Cyclization: High Temperature (250-300 °C) or Microwave (300 °C, 5 min) Step1->Step2 Step3 Saponification: 10% NaOH (aq), Reflux (1-2 h) Step2->Step3 Step4 Acidification & Isolation: Add HCl (aq), Filter, Wash, Dry Step3->Step4 Step5 Purification: Recrystallization (Ethanol) Step4->Step5 End Final Product: This compound Step5->End

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and efficient method for the synthesis of 4-hydroxyquinoline derivatives. This guide provides a detailed framework for the synthesis of this compound, offering both conventional and modern microwave-assisted protocols. By carefully controlling the reaction parameters outlined, researchers can successfully synthesize this valuable compound for further investigation and application in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic route for 4-Hydroxy-8-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is predominantly achieved through the Gould-Jacobs reaction, a robust and well-established method for the preparation of 4-hydroxyquinolines.

The synthesis commences with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid. For the synthesis of the 8-methyl substituted target molecule, the appropriate starting aniline is 2-methylaniline (o-toluidine).

Core Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a sequence of three key transformations:

  • Condensation: An aniline reacts with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the corresponding ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to yield the final 4-hydroxyquinoline-3-carboxylic acid.

Starting Materials

The primary starting materials for the synthesis of this compound are:

  • o-Toluidine (2-methylaniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the Gould-Jacobs reaction. The yields for the condensation and cyclization steps are based on a highly analogous synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, which reports a high overall yield for these initial steps.[1] The hydrolysis yield is specifically reported for a general procedure involving similar esters.[2]

Reaction StepStarting MaterialsProductReagents/ConditionsTemperature (°C)Time (h)Yield (%)
Condensation & Cyclization o-Toluidine, Diethyl ethoxymethylenemalonateEthyl 4-hydroxy-8-methylquinoline-3-carboxylateDowtherm A (solvent)125 then 2551 then 2.5~93[1]
Hydrolysis Ethyl 4-hydroxy-8-methylquinoline-3-carboxylateThis compound4% NaOH (aq.), Ethanol, conc. HClReflux550[2]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of this compound.

Step 1 & 2: Condensation and Thermal Cyclization to Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

This protocol combines the initial condensation and subsequent cyclization into a one-pot procedure, adapted from the synthesis of a structurally similar compound.[1]

  • Reaction Setup: In a reaction vessel, combine o-toluidine and diethyl ethoxymethylenemalonate in approximately equimolar amounts.

  • Initial Condensation: Heat the mixture to 125 °C and maintain this temperature for 1 hour with stirring. This step facilitates the formation of the diethyl 2-((2-methylphenyl)amino)methylenemalonate intermediate with the elimination of ethanol.

  • Cyclization: To the reaction mixture, add a high-boiling inert solvent such as Dowtherm A. Heat the mixture to 255 °C and maintain this temperature for approximately 2.5 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with a non-polar solvent like hexane to precipitate the product.

  • Purification: Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent. The resulting solid is ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

Step 3: Hydrolysis to this compound

This protocol describes the basic hydrolysis of the ethyl ester to the final carboxylic acid.[2]

  • Reaction Setup: Suspend the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (2 mmol) in a 4% sodium hydroxide hydroalcoholic solution (5 ml).

  • Hydrolysis: Heat the suspension to reflux and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Acidification and Precipitation: After cooling the reaction mixture, acidify it completely by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid product by filtration and wash with water. The crude product can be further purified by crystallization from ethanol to afford pure this compound.[2]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reaction mechanism of the Gould-Jacobs synthesis for this compound.

Gould_Jacobs_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products o_toluidine o-Toluidine intermediate Diethyl 2-((2-methylphenyl)amino)methylenemalonate o_toluidine->intermediate Condensation (Heat, -EtOH) deem Diethyl ethoxymethylenemalonate deem->intermediate ester_product Ethyl 4-hydroxy-8-methyl- quinoline-3-carboxylate intermediate->ester_product Thermal Cyclization (High Temp, -EtOH) final_product 4-Hydroxy-8-methyl- quinoline-3-carboxylic acid ester_product->final_product Hydrolysis (NaOH, H3O+)

Caption: Gould-Jacobs reaction pathway for the target molecule.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis.

Experimental_Workflow start Combine o-Toluidine and DEEM condensation Heat to 125°C for 1h (Condensation) start->condensation cyclization Add Dowtherm A Heat to 255°C for 2.5h (Cyclization) condensation->cyclization precipitation Cool and add Hexane (Precipitation) cyclization->precipitation filtration1 Filter and Wash (Isolation of Ester) precipitation->filtration1 ester_product Ethyl 4-hydroxy-8-methyl- quinoline-3-carboxylate filtration1->ester_product hydrolysis Suspend in 4% NaOH/EtOH Reflux for 5h (Hydrolysis) ester_product->hydrolysis acidification Cool and Acidify with conc. HCl (Precipitation) hydrolysis->acidification filtration2 Filter and Wash (Isolation of Acid) acidification->filtration2 final_product 4-Hydroxy-8-methyl- quinoline-3-carboxylic acid filtration2->final_product crystallization Crystallize from Ethanol (Purification) final_product->crystallization pure_product Pure Final Product crystallization->pure_product

Caption: A typical experimental workflow for the synthesis.

References

Spectroscopic Blueprint: 1H and 13C NMR Analysis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Hydroxy-8-methylquinoline-3-carboxylic acid. Given the absence of experimentally acquired spectra in publicly available literature, this document presents a comprehensive prediction based on established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this quinoline derivative.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the quinoline ring system and comparison with known data for similar molecules. The numbering of the atoms corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-5~7.8d8.0
H-6~7.4t7.5
H-7~7.6d7.0
8-CH₃~2.5s-
4-OH~12.0br s-
3-COOH~13.5br s-

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~115
C-4~175
C-4a~140
C-5~125
C-6~128
C-7~120
C-8~135
C-8a~148
8-CH₃~18
3-COOH~170

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for quinoline derivatives such as this compound.[1]

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity. Other potential solvents include methanol-d₄ or a mixture of CDCl₃ and a few drops of methanol-d₄.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be applied to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool or cotton to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also be referenced to the residual solvent signal.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width: Approximately 0-200 ppm.[1]

  • Acquisition Time: 1-2 seconds.[1]

  • Relaxation Delay: 2-5 seconds.[1]

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[1]

Molecular Structure and NMR Assignments

The structural formula of this compound with the atom numbering used for the NMR data assignment is presented below.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

The logical workflow for the NMR analysis of this compound is outlined in the following diagram.

experimental_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Weighing, Dissolution) B 1D NMR Acquisition (¹H, ¹³C) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D 1D Spectra Analysis (Chemical Shift, Integration, Multiplicity) C->D E 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) D->E G Structure Elucidation and Verification D->G F 2D Spectra Analysis (Correlation Identification) E->F F->G

Figure 2. A generalized workflow for the structural elucidation of organic compounds using NMR spectroscopy.

References

Mass Spectrometry Analysis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes a predicted fragmentation pathway to aid in the structural elucidation and quantification of this compound.

Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is essential for the setup of mass spectrometry experiments for both qualitative and quantitative analyses. The monoisotopic mass of the compound is 203.05824 Da.[1]

Adduct/IonPredicted m/z
[M+H]⁺204.06552
[M+Na]⁺226.04746
[M+NH₄]⁺221.09206
[M+K]⁺242.02140
[M-H]⁻202.05096
[M+HCOO]⁻248.05644
[M+CH₃COO]⁻262.07209

Data sourced from PubChem.[1]

Experimental Protocols

The following protocols are suggested methodologies for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are based on established methods for similar quinoline carboxylic acids and may require optimization for specific matrices and instrumentation.

Sample Preparation (for Biological Matrices)

A generic sample preparation protocol for plasma or urine is outlined below. The goal is to remove proteins and other interfering substances.

  • Protein Precipitation: To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized to achieve the best separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. Based on the predicted adducts, both modes should be evaluated for optimal sensitivity.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity. For qualitative analysis and fragmentation studies, a full scan or product ion scan can be employed.

  • Key Transitions for MRM (Predicted):

    • Positive Mode: Precursor ion (Q1): m/z 204.07. Product ions (Q3) should be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely product ions would result from the loss of H₂O (m/z 186.06) and CO₂ (m/z 160.07).

    • Negative Mode: Precursor ion (Q1): m/z 202.05. A likely product ion would result from the loss of CO₂ (m/z 158.06).

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.

Predicted Fragmentation Pathway

The following diagram illustrates a predicted fragmentation pathway for this compound under positive ion electrospray ionization. The fragmentation of quinoline carboxylic acids often involves the initial loss of water and/or the carboxylic acid group in the form of carbon dioxide.

fragmentation_pathway cluster_parent Parent Ion cluster_fragments Fragment Ions parent_ion 4-Hydroxy-8-methylquinoline- 3-carboxylic acid [M+H]⁺ m/z = 204.07 fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z = 186.06 parent_ion->fragment1 - H₂O fragment2 Loss of CO₂ [M+H-CO₂]⁺ m/z = 160.07 parent_ion->fragment2 - CO₂ fragment3 Loss of H₂O and CO [M+H-H₂O-CO]⁺ m/z = 158.06 fragment1->fragment3 - CO

Caption: Predicted ESI+ Fragmentation Pathway.

Experimental Workflow

The diagram below outlines a typical workflow for the quantitative analysis of this compound in a research or drug development setting.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation) sample->prep lcms LC-MS/MS Analysis (C18, ESI, MRM) prep->lcms data Data Acquisition lcms->data processing Data Processing (Integration, Calibration) data->processing results Quantitative Results (Concentration) processing->results

Caption: Quantitative Analysis Workflow.

References

physical and chemical properties of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methylquinoline-3-carboxylic acid, a member of the quinoline carboxylic acid class of compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and potential biological relevance based on related structures.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from data on closely related analogues and general chemical principles.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 35966-17-7[1][2][3]
Molecular Formula C₁₁H₉NO₃[1][2][3]
Molecular Weight 203.19 g/mol [1][2][3]
Appearance Expected to be a solidGeneral property of similar compounds.
Melting Point Not experimentally determined for this specific compound. Related compounds like 4-hydroxyquinoline-3-carboxylic acid have a melting point of 268-273 °C.It is anticipated to be a high-melting-point solid.
Solubility Expected to be soluble in organic solvents like DMSO and DMF, and sparingly soluble in alcohols like ethanol. Poorly soluble in water.Based on the general solubility of quinoline derivatives.
pKa Not experimentally determined. The pKa of the carboxylic acid is expected to be in the range of 3-5, and the pKa of the 4-hydroxyl group (as a vinylogous acid) is likely in the range of 9-11.Inferred from related quinoline carboxylic acids.

Synthesis

The primary synthetic route to 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction .[1][4] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Gould_Jacobs_Synthesis Aniline 2-Methylaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Ester Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate Intermediate->Ester Thermal Cyclization Acid This compound Ester->Acid Hydrolysis (e.g., NaOH, H₂O)

Gould-Jacobs reaction pathway for the synthesis of the target compound.

Experimental Protocol: General Gould-Jacobs Synthesis

A general procedure for the synthesis of 4-hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs reaction involves the following steps[1][5]:

  • Condensation: An equimolar mixture of the substituted aniline (in this case, 2-methylaniline) and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100 to 140°C. This reaction forms the corresponding anilinomethylenemalonate intermediate. The ethanol byproduct is often removed by distillation.

  • Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C. This high temperature induces an intramolecular cyclization to form the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base, such as sodium hydroxide.

  • Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, like hydrochloric acid, to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization, typically from ethanol.[1]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons: Signals in the range of 7.0-8.5 ppm. The protons on the benzene ring will show characteristic splitting patterns. - Methyl protons: A singlet around 2.5 ppm. - Vinyl proton (at C2): A singlet downfield, likely above 8.5 ppm. - Hydroxyl and Carboxylic acid protons: Broad singlets that are exchangeable with D₂O. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).
¹³C NMR - Carbonyl carbon (C=O): In the range of 165-175 ppm. - Aromatic and quinoline ring carbons: Multiple signals between 110-150 ppm. - Methyl carbon: A signal upfield, likely around 15-25 ppm.
FTIR (cm⁻¹) - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1730 cm⁻¹. - C=C and C=N stretches (aromatic/quinoline): Multiple bands in the 1450-1650 cm⁻¹ region. - C-O stretch: In the 1200-1300 cm⁻¹ region.
Mass Spec. - Molecular Ion (M⁺): A peak at m/z = 203. - Common Fragments: Loss of H₂O (m/z = 185), loss of COOH (m/z = 158), and other fragments corresponding to the quinoline ring system.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, the broader class of 4-hydroxyquinoline-3-carboxylic acid derivatives has been extensively studied and shown to possess a range of biological activities, including antibacterial and anticancer effects. A notable mechanism of action for some quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Hypothetical_MOA cluster_pathway De Novo Pyrimidine Biosynthesis cluster_cellular_effect Cellular Effects Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine_depletion Pyrimidine Depletion DHODH->Orotate DNA_synthesis_inhibition Inhibition of DNA Synthesis Pyrimidine_depletion->DNA_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest DNA_synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Target_Compound 4-Hydroxy-8-methylquinoline- 3-carboxylic acid (Hypothetical) Target_Compound->DHODH Inhibition

References

Solubility Profile of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 4-Hydroxy-8-methylquinoline-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility behavior based on the compound's structural features and the known properties of related quinoline carboxylic acid derivatives. Furthermore, a detailed, adaptable experimental protocol for determining the precise solubility of this compound in various common solvents is provided to empower researchers in their laboratory work. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in common solvents is a critical first step in many experimental and developmental processes, including reaction chemistry, formulation, and biological screening. The molecule possesses both a hydroxyl and a carboxylic acid group, which significantly influence its solubility behavior.

Predicted Solubility Profile

Based on its chemical structure, this compound is expected to exhibit the following general solubility characteristics:

  • Low Aqueous Solubility: The presence of the largely nonpolar quinoline ring system suggests that the compound will have limited solubility in water.

  • pH-Dependent Solubility: The carboxylic acid moiety (pKa typically in the range of 3-5) will be deprotonated at neutral and basic pH, forming a more soluble carboxylate salt. Therefore, the solubility of this compound is expected to be significantly higher in alkaline aqueous solutions (e.g., dilute sodium hydroxide, sodium bicarbonate) compared to neutral or acidic water.

  • Solubility in Organic Solvents: The compound is anticipated to be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol are likely to be effective at dissolving this compound. Its solubility in less polar solvents like acetone and ethyl acetate may be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water (pH 7)25e.g., Shake-flask HPLC
0.1 M HCl25e.g., Shake-flask HPLC
0.1 M NaOH25e.g., Shake-flask HPLC
Methanol25e.g., Shake-flask HPLC
Ethanol25e.g., Shake-flask HPLC
Acetone25e.g., Shake-flask HPLC
Dimethyl Sulfoxide (DMSO)25e.g., Shake-flask HPLC
Dimethylformamide (DMF)25e.g., Shake-flask HPLC
Ethyl Acetate25e.g., Shake-flask HPLC

Experimental Protocol for Solubility Determination

The following is a generalized and adaptable protocol for the quantitative determination of the solubility of this compound. The shake-flask method followed by a suitable analytical technique (e.g., High-Performance Liquid Chromatography - HPLC) is a widely accepted approach.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column appropriate for the analyte

  • Mobile phase for HPLC analysis

Experimental Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling cluster_analysis Analysis prep Sample Preparation equilibration Equilibration sampling Sampling & Filtration analysis Analysis (e.g., HPLC) calculation Solubility Calculation add_solid Add excess solid compound to vial add_solvent Add known volume of solvent add_solid->add_solvent shake Shake at constant temperature (e.g., 24-48h) add_solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute sample if necessary filter->dilute inject Inject into HPLC dilute->inject quantify Quantify concentration inject->quantify quantify->calculation

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each test solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the prepared samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics provide a strong basis for predicting its solubility behavior. For precise quantitative measurements, the provided experimental protocol offers a robust and adaptable framework. The generation and dissemination of such data will be invaluable to the scientific community, facilitating further research and application of this compound.

An In-depth Technical Guide to 4-Hydroxy-8-methylquinoline-3-carboxylic Acid (CAS 35966-17-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methylquinoline-3-carboxylic acid, with CAS number 35966-17-7, is a heterocyclic organic compound belonging to the quinoline family. While direct and extensive biological studies on this specific molecule are not widely published, its significance lies in its role as a crucial synthetic intermediate in the development of pharmacologically active compounds. Notably, it serves as a key precursor for a class of potent antibacterial agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 35966-17-7
Chemical Name This compound
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Solid (form may vary by supplier)
Purity Typically ≥98%
Storage Recommended at -20°C

Synthesis of this compound

The synthesis of this compound is commonly achieved through a multi-step process. A prevalent method involves the Gould-Jacobs reaction to form the quinoline ring system, followed by hydrolysis of an ester intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline and diethyl ethoxymethylenemalonate in a high-boiling point solvent such as diphenyl ether.

  • Thermal Cyclization: Heat the mixture to approximately 240-260°C. The reaction progress can be monitored by observing the evolution of ethanol. Maintain this temperature for a period sufficient to ensure complete cyclization, typically 1-2 hours.

  • Work-up: Allow the reaction mixture to cool. The product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, will often precipitate from the solvent upon cooling. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

The ester intermediate is hydrolyzed to the final carboxylic acid.

  • Reaction Setup: Suspend the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate from Step 1 in an aqueous solution of a base, such as sodium hydroxide (e.g., 4% NaOH in an ethanol/water mixture)[1].

  • Reflux: Heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable, which may take several hours[1].

  • Acidification and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with a strong acid, such as concentrated hydrochloric acid, until the product precipitates completely[1].

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and then dry. The final product can be further purified by recrystallization from a solvent like ethanol[1].

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis A 2-Methylaniline + Diethyl ethoxymethylenemalonate B Thermal Cyclization in Diphenyl Ether A->B Heat (240-260°C) C Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate B->C Precipitation & Filtration D Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate E Base Hydrolysis (NaOH, EtOH/H₂O) D->E Reflux F Acidification (HCl) E->F G This compound F->G Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate

A key application of this compound is its use as an intermediate in the synthesis of 1-alkyl-4-quinolone-3-carboxylic acids. This class of compounds is known for its antibacterial properties.

Synthetic Pathway to Antibacterial Agents

The conversion of this compound to its biologically active derivatives typically involves N-alkylation at the quinoline nitrogen, followed by other potential modifications.

Synthetic_Application start This compound step1 N-Alkylation (e.g., with an alkyl halide) start->step1 product 1-Alkyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Antibacterial Agent) step1->product

References

Methodological & Application

Application Notes and Protocols for the Use of von Hippel-Lindau (VHL) Ligands in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield evidence of 4-Hydroxy-8-methylquinoline-3-carboxylic acid being utilized as a von Hippel-Lindau (VHL) E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs). The following application notes and protocols are based on well-established, potent VHL ligands that are structurally distinct but serve as the current standard in the field. These notes provide a detailed guide to the principles and methodologies applicable to the development of VHL-based PROTACs.

Introduction to VHL-based PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[2][3] VHL-recruiting PROTACs have shown remarkable efficacy in degrading a wide range of therapeutic targets.[4][5]

The design of potent VHL ligands is rooted in mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[3][6] Structure-based design has led to the development of small-molecule, peptidomimetic ligands, such as the widely used VH032, that exhibit high binding affinity for VHL.[2][6] These ligands typically feature a hydroxyproline (Hyp) mimetic core which is essential for binding to the VHL protein complex.[7]

Mechanism of Action

The mechanism of a VHL-based PROTAC can be summarized in a catalytic cycle:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, and Cullin 2-Rbx1), forming a key ternary complex (POI-PROTAC-VHL).[8][9]

  • Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the VHL complex. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[8]

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[8][10]

  • Recycling: The PROTAC is not degraded in this process and is released to recruit another POI molecule, thus acting catalytically.[10]

PROTAC Mechanism of Action VHL-based PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation PROTAC Synthesis Workflow General PROTAC Synthesis Workflow VHL_ligand VHL Ligand with linker attachment point Intermediate VHL Ligand-Linker Intermediate VHL_ligand->Intermediate Coupling Reaction 1 Linker Linker with complementary reactive groups Linker->Intermediate POI_ligand POI Ligand with linker attachment point PROTAC Final PROTAC Molecule POI_ligand->PROTAC Intermediate->PROTAC Coupling Reaction 2 Degradation Assay Workflow Protein Degradation Assay Workflow Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Analysis Analysis (e.g., Western Blot, HiBiT) Protein_Quantification->Analysis Results DC50 & Dmax Determination Analysis->Results

References

Application Notes and Protocols: 4-Hydroxy-8-methylquinoline-3-carboxylic Acid as a Novel Linker Scaffold for Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][4][5]

Quinoline scaffolds are of growing interest in medicinal chemistry due to their diverse biological activities and potential for creating rigid yet versatile molecular structures.[6][7][8] This document explores the potential application of 4-hydroxy-8-methylquinoline-3-carboxylic acid as a novel, rigid linker component in the design of next-generation protein degraders. Its defined structure could offer advantages in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an event that does not naturally occur.[9] This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[2] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][10][11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds to Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds to E3 Ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination (E1/E2 Enzymes) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis and evaluation of a PROTAC incorporating a this compound linker can be divided into chemical synthesis, biochemical characterization, and cellular evaluation.

Protocol 1: Synthesis of a Quinoline-Based PROTAC

This protocol outlines a general synthetic route for incorporating this compound into a PROTAC. The synthesis involves a sequential amide coupling strategy. For this example, we assume an amine-functionalized warhead (Warhead-NH2) and an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative for CRBN recruitment).

Materials and Reagents:

  • This compound

  • Warhead-NH2 (amine-functionalized ligand for the protein of interest)

  • E3 Ligase Ligand-NH2 (e.g., pomalidomide-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Procedure:

  • Step 1: Synthesis of Warhead-Quinoline Intermediate a. In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the Warhead-NH2 (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the intermediate product (Warhead-Quinoline-COOH) by preparative HPLC. g. Confirm the identity and purity of the intermediate by LC-MS and ¹H NMR.

  • Step 2: Synthesis of the Final PROTAC a. In a separate round-bottom flask under a nitrogen atmosphere, dissolve the purified Warhead-Quinoline-COOH intermediate (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature. c. Add the E3 Ligase Ligand-NH2 (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the final PROTAC by preparative HPLC. g. Confirm the identity and purity (>95%) of the final PROTAC by LC-MS and ¹H NMR.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start 4-Hydroxy-8-methylquinoline -3-carboxylic acid Step1 Step 1: Amide Coupling (HATU, DIPEA) Start->Step1 Warhead Warhead-NH2 Warhead->Step1 E3Ligand E3 Ligand-NH2 Step2 Step 2: Amide Coupling (HATU, DIPEA) E3Ligand->Step2 Intermediate Intermediate: Warhead-Quinoline-COOH Step1->Intermediate Purify1 Purification (Prep-HPLC) Intermediate->Purify1 Purify1->Step2 FinalPROTAC Final PROTAC Step2->FinalPROTAC Purify2 Purification & Characterization (HPLC, LC-MS, NMR) FinalPROTAC->Purify2

General workflow for PROTAC synthesis.
Protocol 2: Biophysical Characterization of PROTAC Binding

Biophysical assays are crucial to confirm that the synthesized PROTAC binds to its intended targets and facilitates the formation of the ternary complex.

A. Binary Binding Affinity (Fluorescence Polarization)

This assay determines the binding affinity of the PROTAC for the target protein (POI) and the E3 ligase separately.

  • Materials: Purified POI, purified E3 ligase complex, fluorescently labeled probe for the POI, synthesized PROTAC, assay buffer, microplate reader with FP capabilities.

  • Procedure:

    • In a microplate, add a fixed concentration of the target protein and its corresponding fluorescent probe.

    • Add serial dilutions of the synthesized PROTAC.

    • Incubate to reach binding equilibrium.

    • Measure fluorescence polarization. A decrease in polarization indicates displacement of the probe by the PROTAC.

    • Plot the change in polarization against the PROTAC concentration and fit the data to determine the binding affinity (Kd or IC50).

    • Repeat the procedure for the E3 ligase.

B. Ternary Complex Formation (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Materials: Purified, tagged POI (e.g., His-tagged), purified, tagged E3 ligase (e.g., GST-tagged), Terbium-conjugated anti-tag antibody (e.g., anti-His), fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST), synthesized PROTAC, assay buffer, microplate reader with TR-FRET capabilities.

  • Procedure:

    • In a microplate, add the tagged POI, tagged E3 ligase, and the corresponding antibodies.

    • Add serial dilutions of the synthesized PROTAC.

    • Incubate to allow complex formation.

    • Excite the Terbium donor fluorophore and measure the emission from both the donor and the acceptor fluorophore (FITC).

    • Calculate the TR-FRET ratio. An increased ratio indicates proximity of the POI and E3 ligase, confirming ternary complex formation.

Protocol 3: Cellular Evaluation of PROTAC Efficacy

Cellular assays are essential to determine if the PROTAC can permeate cells and induce the degradation of the target protein.

A. Target Protein Degradation (Western Blot)

This is the gold-standard method to directly measure the reduction in target protein levels.

  • Materials: Relevant cell line expressing the POI, cell culture reagents, synthesized PROTAC, RIPA lysis buffer with protease inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE equipment, PVDF membrane, primary antibody against the POI, primary antibody for a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate, imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and treat with serial dilutions of the PROTAC for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]

    • Protein Quantification: Determine the protein concentration of each lysate.[5]

    • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.[5]

    • Immunoblotting: Block the membrane and probe with primary antibodies for the POI and a loading control, followed by incubation with an HRP-conjugated secondary antibody.[5]

    • Detection: Detect the signal using an ECL substrate.[5]

    • Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

B. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream functional consequence of protein degradation, such as inhibition of cell proliferation.

  • Materials: Relevant cell line, cell culture reagents, synthesized PROTAC, 96-well plates, CellTiter-Glo® reagent, luminometer.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate.

    • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[3]

    • Assay Reagent Addition: Add CellTiter-Glo® reagent to each well.[3]

    • Signal Measurement: Shake the plate to induce lysis and measure luminescence.[3]

    • Data Analysis: Plot luminescence against PROTAC concentration and fit to a dose-response curve to determine the IC50 value.[3]

Evaluation_Workflow cluster_eval PROTAC Evaluation Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays PROTAC Synthesized PROTAC Binding Binary Binding (e.g., FP) PROTAC->Binding Ternary Ternary Complex Formation (e.g., TR-FRET) PROTAC->Ternary Degradation Target Degradation (Western Blot) PROTAC->Degradation Viability Cell Viability (e.g., CellTiter-Glo) Degradation->Viability Correlates with

Logical flow of PROTAC characterization.

Data Presentation

Quantitative data from the evaluation assays should be summarized for clear comparison of different PROTAC candidates.

Table 1: Biophysical and Biochemical Data Summary

PROTAC IDPOI Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Formation (TR-FRET EC50, nM)
Q-PROTAC-01 ValueValueValue
Control-PROTAC ValueValueValue

Table 2: Cellular Activity Data Summary

PROTAC IDTarget Degradation (DC50, nM)Max Degradation (Dmax, %)Cell Viability (IC50, nM)
Q-PROTAC-01 ValueValueValue
Control-PROTAC ValueValueValue

Conclusion

The use of novel, rigid linkers like those derived from this compound represents a promising strategy in the rational design of potent and selective protein degraders. The defined stereochemistry of such linkers may help to pre-organize the PROTAC molecule into a bioactive conformation, potentially improving ternary complex stability and degradation efficiency. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of PROTACs incorporating this or similar quinoline-based linkers. A systematic application of these methods will be crucial for elucidating the structure-activity relationships that govern PROTAC efficacy and for advancing the development of this powerful therapeutic modality.

References

Application Notes and Protocols for the Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Among these, 4-hydroxyquinoline-3-carboxylic acid scaffolds are of particular interest due to their prevalence in a range of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties. This document provides detailed protocols for the synthesis of 4-hydroxy-8-methylquinoline-3-carboxylic acid, a representative member of this class, via the Gould-Jacobs reaction. Additionally, it explores the potential application of these derivatives as inhibitors of Protein Kinase CK2, a crucial enzyme implicated in various cancer-related signaling pathways.

Synthesis of this compound

The synthesis of this compound is achieved through a three-step process based on the Gould-Jacobs reaction.[1][2] This classic method involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.[1][2]

Overall Reaction Scheme:
  • Step 1: Condensation: 2-Methylaniline (o-toluidine) reacts with diethyl ethoxymethylenemalonate (DEEM) to form diethyl 2-(((2-methylphenyl)amino)methylene)malonate.

  • Step 2: Thermal Cyclization: The intermediate from Step 1 undergoes intramolecular cyclization at high temperature to yield ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

  • Step 3: Hydrolysis: The ethyl ester is saponified to the final product, this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Diethyl 2-(((2-methylphenyl)amino)methylene)malonate (Intermediate 1)

This protocol utilizes microwave irradiation to accelerate the condensation reaction.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis reactor

Procedure:

  • In a 2-5 mL microwave vial, combine 2-methylaniline (1.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (1.2 mmol, 1.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 150 °C and hold for 30 minutes with stirring.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Intermediate 2)

This protocol employs a high-boiling point solvent for the cyclization step.

Materials:

  • Diethyl 2-(((2-methylphenyl)amino)methylene)malonate (Intermediate 1)

  • Diphenyl ether (high-boiling solvent)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Hexane or cyclohexane (for precipitation)

Procedure:

  • Dissolve diethyl 2-(((2-methylphenyl)amino)methylene)malonate (1.0 eq) in diphenyl ether in a reaction flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate.

  • Add hexane or cyclohexane to the cooled mixture to facilitate further precipitation of the product.

  • Collect the solid product by filtration, wash with hexane or cyclohexane to remove the diphenyl ether, and dry under vacuum.

Protocol 3: Hydrolysis to this compound (Final Product)

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Intermediate 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Reaction flask with a reflux condenser

Procedure:

  • Suspend ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (2 mmol) in a 4% aqueous sodium hydroxide solution (5 mL) in ethanol.[5]

  • Heat the mixture to reflux for 5 hours, monitoring the reaction by TLC until the starting material is consumed.[5]

  • After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until a precipitate forms.[5]

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain pure this compound.[5]

Data Presentation

Table 1: Representative Yields and Reaction Conditions for the Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives via Gould-Jacobs Reaction.

StepReactantsKey Reagents/ConditionsProductRepresentative YieldReference
1. CondensationAniline derivative, DEEMMicrowave, 150 °C, 30 minDiethyl 2-((arylamino)methylene)malonate74-96%[3]
2. CyclizationDiethyl 2-((arylamino)methylene)malonateDiphenyl ether, ~250 °C, 30-60 minEthyl 4-hydroxyquinoline-3-carboxylate derivativeVaries[4]
3. HydrolysisEthyl 4-hydroxyquinoline-3-carboxylate derivative4% NaOH (aq), Ethanol, Reflux, 5h4-Hydroxyquinoline-3-carboxylic acid derivative~50%[5]

Note: Yields are representative and can vary based on the specific aniline derivative and reaction optimization.

Application: Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of Protein Kinase CK2 (formerly Casein Kinase II).[6][7] CK2 is a serine/threonine-selective protein kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[8][9] Dysregulation of CK2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for cancer therapy.[8][10]

Table 2: Inhibitory Activity of Selected 3-Carboxy-4(1H)-quinolone Derivatives against Protein Kinase CK2.

CompoundIC50 (µM)Ki (µM)Reference
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid0.30.06[11]
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid1.00.28[11]

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis start 2-Methylaniline + Diethyl Ethoxymethylenemalonate step1_cond Microwave Irradiation (150 °C, 30 min) start->step1_cond intermediate1 Diethyl 2-(((2-methylphenyl)amino)methylene)malonate step1_cond->intermediate1 step2_cycl High-Temperature Reflux in Diphenyl Ether (~250 °C) intermediate1->step2_cycl intermediate2 Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate step2_cycl->intermediate2 step3_hydro Saponification (4% NaOH, EtOH, Reflux) intermediate2->step3_hydro final_product This compound step3_hydro->final_product

Caption: Synthetic workflow for this compound.

Protein Kinase CK2 Signaling Pathway

CK2_Signaling_Pathway cluster_inhibition Inhibition by 4-Hydroxyquinoline-3-carboxylic Acid Derivatives cluster_pathway CK2 Pro-Survival Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway inhibitor 4-Hydroxyquinoline-3- carboxylic Acid Derivative CK2 Protein Kinase CK2 inhibitor->CK2 Inhibits Kinase Activity Akt Akt CK2->Akt Activates PTEN PTEN CK2->PTEN Inhibits IκBα IκBα CK2->IκBα Phosphorylates for Degradation beta_catenin β-catenin CK2->beta_catenin Stabilizes & Promotes Nuclear Translocation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Anti-apoptosis mTOR->Cell_Survival NFkB NF-κB IκBα->NFkB NFkB->Cell_Survival TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->Cell_Survival

Caption: Inhibition of the CK2 signaling pathway by quinoline derivatives.

References

Application Notes and Protocols for 4-Hydroxy-8-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 4-hydroxy-8-methylquinoline-3-carboxylic acid derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed protocols for key experimental procedures are included to facilitate further research and development.

Biological Activities

Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily as cytotoxic agents against cancer cell lines and as inhibitors of bacterial growth. The core structure, a quinolone, is a well-established pharmacophore in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of 4-oxoquinoline-3-carboxamide derivatives, which are structurally analogous to the target compounds, as promising anticancer agents. These compounds have shown significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: The proposed mechanism of anticancer action for some quinoline derivatives involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[1] By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.

A series of novel N-substituted-8-methyl-4-hydroxy-2-quinolone-3-carboxamides have been synthesized and are under investigation as potential anticancer agents.[2]

Antimicrobial Activity

The quinoline core is a key feature of many antibacterial drugs. Derivatives of this compound are being explored for their potential to inhibit the growth of various bacterial strains. The mechanism of antibacterial action for quinolones often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are crucial for bacterial DNA replication, repair, and recombination.

Quantitative Data

The following tables summarize the reported biological activity of structurally related quinoline derivatives.

Table 1: Cytotoxicity of 4-Oxoquinoline-3-carboxamide Derivatives [1]

CompoundCell LineIC50 (µM)
16b Gastric Cancer (ACP-03)1.92
Normal Fibroblast (MRC-5)> 20
17b Gastric Cancer (ACP-03)5.18
Normal Fibroblast (MRC-5)> 20
Doxorubicin Gastric Cancer (ACP-03)< 1.92
Normal Fibroblast (MRC-5)< 20

Table 2: Antibacterial Activity of 8-Hydroxyquinoline Derivatives [3]

CompoundBacterial StrainInhibition Zone (mm)
1 E. coli-
S. aureus-
2 E. coli10
S. aureus12
3 E. coli11
S. aureus13
4 E. coli13
S. aureus15
5 E. coli15
S. aureus18
6 E. coli12
S. aureus14
Penicillin G E. coli25
S. aureus30

Note: Data for 8-hydroxyquinoline derivatives is provided as a reference for potential antimicrobial activity of the quinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-hydroxy-8-methylquinoline-3-carboxamides

This protocol describes a general method for the synthesis of the target carboxamide derivatives.

Materials:

  • Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

  • Appropriate aniline derivative

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Combine equimolar amounts of ethyl 4-hydroxy-8-methylquinoline-3-carboxylate and the desired aniline derivative in a reaction vessel.

  • Add a high-boiling point solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 2: Cytotoxicity Evaluation using MTT Assay[1]

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer and normal cell lines.

Materials:

  • Human cancer cell lines (e.g., ACP-03 gastric cancer)

  • Normal human cell line (e.g., MRC-5 fibroblast)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antibacterial Screening using Disc Diffusion Method[3]

This protocol provides a method for the preliminary assessment of the antibacterial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Test compound solutions in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Penicillin G)

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum and swab it evenly onto the surface of Mueller-Hinton agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the discs onto the inoculated agar plates. Include a disc with the solvent as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Proposed Anticancer Mechanism of Action

The following diagram illustrates the proposed mechanism of action for quinoline derivatives as topoisomerase II inhibitors, leading to cancer cell death.

anticancer_mechanism Compound This compound derivative Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Inhibits DNA DNA Topoisomerase_II->DNA Binds to Cleavage_Complex Stable Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.

General Workflow for Synthesis and Biological Evaluation

This diagram outlines the typical workflow for the synthesis and subsequent biological testing of this compound derivatives.

workflow cluster_synthesis Synthesis cluster_biological Biological Evaluation Start Starting Materials (Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate + Aniline derivative) Reaction Condensation Reaction Start->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion, MIC) Characterization->Antimicrobial Data_Analysis Data Analysis (IC50, Inhibition Zone) Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: Workflow for synthesis and biological screening of derivatives.

References

Application Notes and Protocols for 4-Hydroxy-8-methylquinoline-3-carboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed research on the synthesis, characterization, and application of metal complexes specifically with 4-Hydroxy-8-methylquinoline-3-carboxylic acid is limited in publicly accessible scientific literature. The following application notes and protocols are based on the closely related and extensively studied 8-hydroxyquinoline (8-HQ) and its derivatives. These should serve as a representative guide for researchers, scientists, and drug development professionals. It is strongly recommended to adapt and optimize these protocols for the specific properties of this compound.

Introduction

This compound is a quinoline derivative with potential as a chelating ligand for various metal ions. Its structure, featuring a hydroxyl group at the 4-position, a carboxylic acid group at the 3-position, and a methyl group at the 8-position, suggests the capacity for forming stable metal complexes. The quinoline core is a well-established pharmacophore, and its metal complexes often exhibit enhanced biological activities compared to the free ligand. Potential applications of such complexes are anticipated in medicinal chemistry, catalysis, and materials science.

The coordination of metal ions is expected to occur through the hydroxyl and carboxylic acid moieties, and potentially involving the quinoline nitrogen, leading to the formation of stable chelate rings. The methyl group at the 8-position may influence the steric and electronic properties of the resulting metal complexes, potentially modulating their stability and biological activity.

Potential Applications

Based on the known activities of related quinoline-based metal complexes, potential applications for metal complexes of this compound include:

  • Antimicrobial Agents: Metal complexes of 8-hydroxyquinoline are known to possess significant antibacterial and antifungal properties. The chelation of metal ions can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Anticancer Agents: Certain metal complexes of quinoline derivatives have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.

  • Fluorescent Probes: The coordination of metal ions to quinoline ligands can significantly alter their fluorescence properties, making them suitable for the development of fluorescent sensors for metal ion detection.

  • Catalysis: Metal complexes supported by quinoline-based ligands can act as catalysts in various organic transformations.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with quinoline-based ligands, which can be adapted for this compound.

Synthesis of Metal Complexes (General Procedure)

This protocol describes a general method for the synthesis of a metal(II) complex.

Materials:

  • This compound

  • A metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride)

  • Ethanol or Methanol

  • Deionized water

  • Base (e.g., sodium hydroxide or ammonia solution)

Procedure:

  • Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or an ethanol/water mixture (50 mL). Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in deionized water or ethanol (25 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to a suitable value (typically between 6 and 8) by the dropwise addition of a dilute base to facilitate deprotonation of the ligand and coordination.

  • A precipitate should form upon addition of the base. Continue stirring the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with the reaction solvent and then with deionized water to remove any unreacted starting materials.

  • Dry the resulting metal complex in a desiccator over a suitable drying agent.

Characterization of Metal Complexes

3.2.1. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the coordination sites of the ligand.

    • Protocol: Record the IR spectra of the free ligand and the metal complex using a KBr pellet method.

    • Expected Observations: A shift in the vibrational frequencies of the C=O (carboxylic acid) and O-H (hydroxyl) groups upon coordination to the metal ion. The disappearance of the broad O-H band of the carboxylic acid and a shift in the C=O stretching frequency are indicative of coordination.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Objective: To study the electronic transitions and confirm complex formation.

    • Protocol: Dissolve the ligand and the metal complex in a suitable solvent (e.g., DMSO or DMF) and record their UV-Vis absorption spectra.

    • Expected Observations: The metal complex will likely exhibit different absorption bands compared to the free ligand, including potential metal-to-ligand charge transfer (MLCT) bands.

3.2.2. Determination of Stoichiometry

  • Job's Method of Continuous Variation:

    • Objective: To determine the metal-to-ligand ratio in the complex.

    • Protocol: Prepare a series of solutions with varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant. Measure the absorbance of each solution at the wavelength of maximum absorption of the complex. Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Quantitative Data

Due to the lack of specific experimental data for metal complexes of this compound, the following table presents representative stability constant data for the related ligand, 8-hydroxyquinoline-2-carboxylic acid, to provide an indication of the expected strength of metal chelation.

Metal IonLog K1
Mg(II)4.93
Ca(II)6.16
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Table 1: Stability constants (Log K1) for metal complexes of 8-hydroxyquinoline-2-carboxylic acid in 0.1 M NaClO4 at 25°C.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway for the antimicrobial activity of a metal complex.

experimental_workflow start Start synthesis Synthesis of Metal Complex start->synthesis filtration Filtration & Washing synthesis->filtration drying Drying filtration->drying characterization Characterization drying->characterization bio_activity Biological Activity Screening drying->bio_activity ir_spec IR Spectroscopy characterization->ir_spec Structural uv_vis UV-Vis Spectroscopy characterization->uv_vis Electronic stoichiometry Stoichiometry Determination characterization->stoichiometry Compositional antimicrobial Antimicrobial Assay bio_activity->antimicrobial anticancer Anticancer Assay bio_activity->anticancer end End antimicrobial->end anticancer->end

Caption: Experimental workflow for synthesis, characterization, and biological evaluation.

antimicrobial_pathway complex Metal Complex transport Increased Lipophilicity complex->transport membrane Bacterial Cell Membrane internalization Cellular Internalization membrane->internalization transport->membrane dna DNA internalization->dna enzyme Essential Enzymes internalization->enzyme binding_dna Binding to DNA dna->binding_dna inhibition_enzyme Inhibition of Enzyme Activity enzyme->inhibition_enzyme replication_inhibition Inhibition of Replication binding_dna->replication_inhibition metabolism_disruption Disruption of Metabolism inhibition_enzyme->metabolism_disruption cell_death Bacterial Cell Death replication_inhibition->cell_death metabolism_disruption->cell_death

Caption: Hypothetical antimicrobial mechanism of action for a metal complex.

Application Notes and Protocols for Antimicrobial Activity of Metal Complexes with 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antimicrobial activity of metal complexes specifically with 4-Hydroxy-8-methylquinoline-3-carboxylic acid is limited in the currently available scientific literature. However, the closely related and extensively studied compound, 8-hydroxyquinoline (8-HQ), provides a valuable and relevant analogue. The data, protocols, and mechanisms presented herein are based on studies of 8-hydroxyquinoline and its metal complexes, offering a strong predictive framework and a methodological guide for researchers investigating this compound derivatives.

Introduction

Quinoline derivatives and their metal complexes are a significant class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of metal ions by quinoline-based ligands can significantly enhance their biological efficacy. This document provides detailed application notes and experimental protocols relevant to the study of the antimicrobial activity of metal complexes with quinoline carboxylic acids, using 8-hydroxyquinoline as a primary exemplar due to the wealth of available data. These protocols can be adapted for the investigation of metal complexes with this compound.

The primary mechanism of antimicrobial action for many quinoline derivatives is believed to be their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions and cellular processes within microorganisms.

Data Presentation: Antimicrobial Activity of 8-Hydroxyquinoline Metal Complexes

The following tables summarize the quantitative data on the antimicrobial activity of various metal complexes of 8-hydroxyquinoline (8-HQ) against a range of bacterial and fungal strains. This data serves as a benchmark for the expected activity of structurally similar compounds.

Table 1: Zone of Inhibition of 8-HQ and its Metal Complexes

Microorganism8-HQCu(II)-8HQCo(II)-8HQNi(II)-8HQ
Escherichia coli34 mm15 mm16 mm17 mm
Enterococcus faecalis40 mm20 mm21 mm21 mm
Bacillus subtilis40 mm20 mm20 mm23 mm
Listeria monocytogenes50 mm19 mm23 mm26 mm
Staphylococcus aureus45 mm20 mm22 mm28 mm
Pseudomonas aeruginosa48 mm21 mm20 mm24 mm
Candida albicans50 mm20 mm25 mm21 mm

Table 2: Minimum Inhibitory Concentration (MIC) of 8-HQ and its Mixed Ligand Metal Complexes [1][2]

CompoundMIC (µM) against various Gram-positive and Gram-negative bacteria
8-Hydroxyquinoline (8HQ)27.58
8HQ-5-substituted (X) uracils, X = I, NO2 (Complexes 1-6)575.71 - 718.76
Ampicillin (Reference)26.93

Experimental Protocols

The following are detailed protocols for the synthesis of metal complexes with quinoline derivatives and for the evaluation of their antimicrobial activity. These are generalized methods that can be specifically adapted for this compound.

Protocol 1: Synthesis of Metal(II) Complexes with Quinoline Derivatives

Objective: To synthesize metal(II) complexes of a quinoline derivative (e.g., 8-hydroxyquinoline or this compound).

Materials:

  • Quinoline derivative ligand

  • Metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve the quinoline derivative (2 mmol) in a suitable solvent like ethanol (50 mL). Gentle heating may be necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • pH Adjustment: Add a dilute solution of NaOH (e.g., 0.1 M) dropwise to the reaction mixture to facilitate the deprotonation of the hydroxyl and/or carboxylic acid groups, promoting complex formation. The formation of a precipitate often indicates complexation.

  • Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-4 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with cold ethanol and then with deionized water to remove any unreacted starting materials.

  • Drying: Dry the synthesized metal complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Protocol 2: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

Objective: To screen the antimicrobial activity of the synthesized metal complexes.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Bacterial and/or fungal cultures

  • Synthesized metal complexes

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Media Preparation: Prepare the agar medium according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Use a sterile cork borer to create uniform wells in the agar.

  • Sample Loading: Prepare solutions of the synthesized metal complexes and the positive control in DMSO at a known concentration (e.g., 1 mg/mL). Add a specific volume (e.g., 100 µL) of each test solution and the DMSO (as a negative control) into separate wells.

  • Diffusion and Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar. Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

Objective: To determine the lowest concentration of the synthesized metal complexes that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (or other suitable liquid medium)

  • Sterile 96-well microtiter plates

  • Bacterial and/or fungal cultures

  • Synthesized metal complexes

  • DMSO

  • Micropipette (multichannel recommended) and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each metal complex in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each complex in the broth to obtain a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism in broth. Add a specific volume of the inoculum to each well of the microtiter plate (except for the sterility control wells).

  • Controls: Include a positive control (broth with inoculum, no complex) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the complex at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Conclusion ligand 4-Hydroxy-8-methylquinoline- 3-carboxylic acid synthesis Complexation Reaction (Protocol 1) ligand->synthesis metal_salt Metal Salt (e.g., CuCl2) metal_salt->synthesis complex Metal Complex synthesis->complex characterization Characterization (FT-IR, UV-Vis, etc.) complex->characterization agar_well Agar Well Diffusion (Protocol 2) complex->agar_well mic_test Broth Microdilution (MIC) (Protocol 3) complex->mic_test zone_inhibition Zone of Inhibition Data agar_well->zone_inhibition data_analysis Comparative Analysis zone_inhibition->data_analysis mic_value MIC Value mic_test->mic_value mic_value->data_analysis conclusion Conclusion on Antimicrobial Activity data_analysis->conclusion

Caption: General workflow for synthesis, screening, and analysis.

Proposed Mechanism of Antimicrobial Action

mechanism_of_action cluster_cell Microbial Cell enzyme Essential Metalloenzyme inhibition Inhibition dna DNA cell_processes Essential Cellular Processes (Replication, Respiration, etc.) dna->cell_processes ribosome Ribosome ribosome->cell_processes disruption Disruption metal_complex Quinoline Metal Complex metal_complex->enzyme Inactivates enzyme by binding/removing metal ion metal_complex->dna Potential DNA Intercalation metal_ion Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) metal_complex->metal_ion Chelation metal_ion->enzyme Cofactor for inhibition->cell_processes cell_death Cell Death disruption->cell_death

References

Application Notes and Protocols: Anticancer Activity of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer activity of 4-Hydroxy-8-methylquinoline-3-carboxylic acid derivatives are limited in the currently available scientific literature. The following application notes and protocols are based on the activities of structurally related quinoline and 8-hydroxyquinoline derivatives, which have demonstrated significant potential as anticancer agents. These examples are intended to provide a foundational understanding and methodological guidance for researchers exploring the anticancer properties of this specific scaffold.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their planar, aromatic nature allows for intercalation into DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities, including anticancer effects. The 4-hydroxy-3-carboxylic acid moiety is a key feature in quinolone antibiotics, and its incorporation into the quinoline scaffold, along with an 8-methyl group, presents an interesting framework for novel anticancer drug design. This document outlines the potential anticancer applications, relevant experimental protocols, and possible mechanisms of action for derivatives of this compound, based on data from analogous compounds.

Data Presentation: Anticancer Activity of Structurally Related Quinoline Derivatives

The following tables summarize the in vitro anticancer activity of several quinoline derivatives that share structural similarities with the this compound scaffold. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[1]
MDA-MB-23112.5-25[1]
T-47D12.5-25[1]
K56212.5-25[1]
5-chloro-8-hydroxyquinolineVariousNot specified[2]
Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (YLN1)MDA-MB-2315.49 ± 0.14[3]
Platinum(II) complex with 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (YLN2)MDA-MB-2317.09 ± 0.24[3]

Table 2: Cytotoxicity of Quinoline-3-carboxylic Acid and Quinoline-4-carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa, MCF-7, K-562Not specified (active)[4]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Not specified (82.9% growth reduction at 100 µM)[4]
Quinoline-3-carboxylic acidMCF-7, HeLaNot specified (significant cytotoxicity)[5]
Quinoline-4-carboxylic acidMCF-7Not specified (significant cytotoxicity)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[7]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

    • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

b) Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Test compounds

    • Trichloroacetic acid (TCA), 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • 1% acetic acid

    • 10 mM Tris base solution

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[7]

    • Washing: Wash the plates five times with slow-running tap water and air dry.

    • Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

    • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

    • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Complete culture medium

    • Test compounds

    • PBS (Phosphate-Buffered Saline)

    • 70% ethanol (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, and wash with ice-cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related quinoline derivatives, the anticancer activity of this compound derivatives may involve one or more of the following mechanisms:

  • DNA Damage Response: Some quinoline-platinum(II) complexes have been shown to induce DNA damage, leading to cell cycle arrest and apoptosis.[3]

  • hTERT Suppression: Downregulation of human telomerase reverse transcriptase (hTERT) mRNA expression has been observed with certain 8-hydroxyquinoline platinum(II) derivatives, contributing to their antitumor effects.[3]

  • Induction of Apoptosis: Many quinoline derivatives induce apoptosis, the programmed cell death, in cancer cells. This is often a result of DNA damage or other cellular stresses.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cell proliferation.

Visualizations

DOT Script for a General Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cell Line Seeding (e.g., 96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT, SRB) C->D E Data Analysis (Calculate IC50) D->E F Cell Cycle Analysis (Flow Cytometry) E->F Potent Compounds G Apoptosis Assay (e.g., Annexin V) E->G Potent Compounds H Signaling Pathway Analysis (e.g., Western Blot) E->H Potent Compounds

Caption: General workflow for in vitro screening and mechanism of action studies of anticancer compounds.

DOT Script for a Potential Mechanism of Action Involving DNA Damage

G A This compound Derivative B Interaction with Cellular Targets (e.g., DNA, Topoisomerases) A->B C DNA Damage B->C D Activation of DNA Damage Response (e.g., ATM/ATR kinases) C->D E Cell Cycle Arrest (e.g., G2/M phase) D->E F Apoptosis (Programmed Cell Death) D->F G Tumor Growth Inhibition E->G F->G

Caption: A potential mechanism of action involving DNA damage leading to tumor growth inhibition.

References

Application Notes and Protocols for the Synthesis of DHODH Inhibitors from 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-hydroxy-8-methylquinoline-3-carboxylic acid as a key intermediate in the synthesis of potent inhibitors of dihydroorotate dehydrogenase (DHODH). This document includes detailed synthetic protocols, representative biological data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1] Inhibition of DHODH leads to the depletion of pyrimidines, which are necessary for DNA and RNA synthesis, thereby causing cell cycle arrest and exerting antiproliferative effects.[1] Consequently, DHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[1] The quinoline carboxylic acid scaffold is a well-established pharmacophore for potent DHODH inhibitors, with the carboxylic acid group forming crucial interactions within the enzyme's active site.[1]

The DHODH Inhibition Signaling Pathway

The inhibition of DHODH by compounds derived from this compound initiates a cascade of intracellular events. By blocking the conversion of dihydroorotate to orotate, these inhibitors deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to an S-phase arrest of the cell cycle and ultimately triggers apoptosis in rapidly proliferating cells.

DHODH_Inhibition_Pathway DHODH Inhibition Signaling Pathway DHODH_Inhibitor 4-Hydroxy-8-methylquinoline-3-carboxylic acid-based Inhibitor DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH_Inhibitor->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis Pyrimidine_Depletion Pyrimidine Pool Depletion Pyrimidine_Synthesis->Pyrimidine_Depletion Blocked by DHODH Inhibition DNA_RNA_Synthesis DNA and RNA Synthesis Inhibition Pyrimidine_Depletion->DNA_RNA_Synthesis Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

DHODH inhibition pathway and its downstream effects.

Quantitative Data for Representative DHODH Inhibitors

Compound IDR1 GroupR2 GroupDHODH IC₅₀ (nM)[1][2]Cell Proliferation IC₅₀ (µM)
Brequinar HH5.2> 5
Analog 41 PhenylH9.71 ± 1.4Not Reported
Analog 43 PhenylH26.2 ± 1.8Not Reported
Analog 46 PyridylH28.3 ± 3.3Not Reported

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (via Gould-Jacobs Reaction)

This protocol describes the synthesis of the key precursor, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, from 2-methylaniline (o-toluidine) and diethyl ethoxymethylenemalonate (EMME) using a microwave-assisted Gould-Jacobs reaction.[3][4]

Materials:

  • 2-methylaniline (o-toluidine)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Microwave synthesis vial (2-5 mL)

  • Magnetic stirrer

  • Microwave synthesizer

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 2-5 mL microwave synthesis vial equipped with a magnetic stirrer, add 2-methylaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 250 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC-MS.

  • After the reaction is complete, cool the vial to room temperature. A precipitate should form.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile.

  • Dry the resulting solid under vacuum to yield ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (1.0 mmol) in a solution of 4% NaOH in a 1:1 mixture of ethanol and water (10 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 3: Synthesis of DHODH Inhibitors (Amide Coupling)

This protocol describes the coupling of this compound with a selected aniline to form the corresponding amide, a potential DHODH inhibitor.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Standard aqueous workup and purification supplies (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4-hydroxy-8-methylquinoline-3-carboxamide.

Protocol 4: DHODH Enzyme Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQd)

  • 2,6-dichloroindophenol (DCIP)

  • Synthesized inhibitor compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, DHODH enzyme, and the inhibitor solution. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of DHO, CoQd, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of DHODH inhibitors based on the this compound scaffold.

Experimental_Workflow Experimental Workflow for DHODH Inhibitor Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Methylaniline + Diethyl Ethoxymethylenemalonate Gould_Jacobs Protocol 1: Gould-Jacobs Reaction Start->Gould_Jacobs Ester Ethyl 4-hydroxy-8-methyl- quinoline-3-carboxylate Gould_Jacobs->Ester Hydrolysis Protocol 2: Hydrolysis Ester->Hydrolysis Carboxylic_Acid 4-Hydroxy-8-methyl- quinoline-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Protocol 3: Amide Coupling with Substituted Anilines Carboxylic_Acid->Amide_Coupling Inhibitor_Library Library of Potential DHODH Inhibitors Amide_Coupling->Inhibitor_Library Enzyme_Assay Protocol 4: DHODH Enzyme Inhibition Assay Inhibitor_Library->Enzyme_Assay IC50_Determination IC₅₀ Determination Enzyme_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Workflow from synthesis to biological evaluation.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of novel DHODH inhibitors. The protocols provided herein offer a clear pathway for the preparation of a library of potential inhibitors and their subsequent biological evaluation. By leveraging the established importance of the quinoline carboxylic acid pharmacophore, researchers can explore the structure-activity relationships of this compound class to develop potent and selective DHODH inhibitors for therapeutic applications.

References

Application Notes and Protocols for 4-Hydroxy-8-methylquinoline-3-carboxylic acid in Cellular and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 4-Hydroxy-8-methylquinoline-3-carboxylic acid in a variety of in vitro assays. This document includes methodologies for assessing its potential as an anticancer, antibacterial, and enzyme-inhibiting agent.

Overview of this compound

This compound is a heterocyclic compound belonging to the quinoline carboxylic acid class. This class of molecules has garnered significant interest in drug discovery due to their diverse biological activities. Derivatives of quinoline carboxylic acids have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. One of the key mechanisms of action for some quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

Chemical Properties:

PropertyValue
CAS Number 35966-17-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol

Potential Applications and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: By inhibiting DHODH, the compound can deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.

  • Antibacterial Activity: The quinoline scaffold is a known pharmacophore in several antibacterial agents. The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase.

  • Enzyme Inhibition: Beyond DHODH, other kinases and enzymes could be potential targets for this class of compounds.

The primary hypothesized mechanism of action is the inhibition of DHODH, which is a key step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

DHODH_Inhibition_Pathway Mechanism of Action: DHODH Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Inhibitor This compound DHODH_enzyme DHODH Enzyme Inhibitor->DHODH_enzyme Inhibits

DHODH Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of this compound.

Anticancer Activity: MTT Cell Proliferation Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.

MTT_Assay_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of the compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Compound Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as the highest compound dilution) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundMCF-772Experimental Value
This compoundHCT11672Experimental Value
Doxorubicin (Positive Control)MCF-772Reference Value
Antibacterial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureusExperimental Value
This compoundE. coliExperimental Value
Ciprofloxacin (Positive Control)S. aureusReference Value
DHODH Enzymatic Inhibition Assay

This spectrophotometric assay measures the inhibition of recombinant human DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q₁₀

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ₁₀. Dilute the test compound to various concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add the DHODH enzyme and the test compound to the wells of a 96-well plate and incubate to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ₁₀.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value from a dose-response curve.

Data Presentation:

InhibitorTargetIC₅₀ (nM)
This compoundHuman DHODHExperimental Value
Brequinar (Positive Control)Human DHODHReference Value

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Application Notes and Protocols for the Derivatization of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 4-Hydroxy-8-methylquinoline-3-carboxylic acid to form amides and esters. These derivatives are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinoline scaffold. The following protocols are based on established and reliable chemical transformations, adapted for the specific substrate.

Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxamides

Amide derivatives of this compound can be synthesized through various methods. Two common and effective approaches are presented here: direct amide coupling using a coupling agent and a two-step procedure via an acyl chloride intermediate.

Method A: Direct Amide Coupling using HATU

This one-pot method utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and an amine. This method is generally mild and efficient for a wide range of amines.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the desired primary or secondary amine (1.0-1.2 eq).

  • Add HATU (1.1-1.5 eq) to the mixture.

  • Slowly add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Quantitative Data Summary (Representative)

AmineCoupling ReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
AnilineHATUDIPEADMF1225[Data not available]
BenzylamineHATUDIPEADMF825[Data not available]
MorpholineHATUTEADCM1625[Data not available]
PiperidineHATUTEADCM1225[Data not available]

Note: The yields are representative and will need to be determined experimentally for each specific amine.

Experimental Workflow for Direct Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup Carboxylic_Acid 4-Hydroxy-8-methylquinoline- 3-carboxylic acid Mix_1 Initial Mixture Carboxylic_Acid->Mix_1 Amine Primary/Secondary Amine Amine->Mix_1 Solvent Aprotic Solvent (DMF or DCM) Solvent->Mix_1 Reaction_Mixture Reaction_Mixture Mix_1->Reaction_Mixture Add Reagents HATU HATU HATU->Reaction_Mixture Base Base (DIPEA or TEA) Base->Reaction_Mixture Stir Stir at Room Temperature (4-24h) Reaction_Mixture->Stir Workup Aqueous Workup (HCl, NaHCO3, Brine) Stir->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 4-Hydroxy-8-methylquinoline- 3-carboxamide Derivative Purification->Product

Caption: Workflow for the HATU-mediated synthesis of 4-Hydroxy-8-methylquinoline-3-carboxamides.

Method B: Amide Coupling via Acyl Chloride Formation

This two-step method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine. This is a robust method, particularly for less reactive amines.

Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-8-methylquinoline-3-carbonyl chloride

  • To a suspension of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step without further purification.

Step 2: Reaction of Acyl Chloride with Amine

  • Dissolve the crude 4-Hydroxy-8-methylquinoline-3-carbonyl chloride from Step 1 in a dry, aprotic solvent like DCM or THF.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or pyridine (2.0-3.0 eq) in the same solvent.

  • Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup as described in Method A (Section 1.1, step 5).

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (Representative)

AmineActivating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
4-FluoroanilineSOCl₂TEADCM625[Data not available]
Cyclohexylamine(COCl)₂PyridineTHF425[Data not available]
N-MethylanilineSOCl₂TEADCM825[Data not available]
Pyrrolidine(COCl)₂TEATHF325[Data not available]

Note: The yields are representative and will need to be determined experimentally for each specific amine.

Experimental Workflow for Acyl Chloride Method

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid 4-Hydroxy-8-methylquinoline- 3-carboxylic acid Reaction_AC Reflux (1-3h) Carboxylic_Acid->Reaction_AC Reagent_AC SOCl₂ or (COCl)₂ cat. DMF Reagent_AC->Reaction_AC Solvent_AC Dry DCM or Toluene Solvent_AC->Reaction_AC Acyl_Chloride Crude 4-Hydroxy-8-methylquinoline- 3-carbonyl chloride Reaction_AC->Acyl_Chloride Reaction_Amide Stir at 0°C to RT (2-12h) Acyl_Chloride->Reaction_Amide Add to Amine Solution Amine Primary/Secondary Amine + Base (TEA or Pyridine) Amine->Reaction_Amide Solvent_Amide Dry DCM or THF Solvent_Amide->Reaction_Amide Workup_Purification Workup and Purification Reaction_Amide->Workup_Purification Product 4-Hydroxy-8-methylquinoline- 3-carboxamide Derivative Workup_Purification->Product

Caption: Two-step synthesis of 4-Hydroxy-8-methylquinoline-3-carboxamides via an acyl chloride intermediate.

Synthesis of this compound Esters

Ester derivatives can be readily prepared from this compound, most commonly through Fischer-Speier esterification using an acid catalyst.

Method C: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, and the use of excess alcohol or removal of water can drive it towards the product.

Experimental Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent, a large excess is recommended).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Quantitative Data Summary (Representative)

AlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
MethanolH₂SO₄12Reflux[Data not available]
EthanolH₂SO₄16Reflux[Data not available]
Propan-1-olp-TsOH24Reflux[Data not available]
Butan-1-olH₂SO₄24Reflux[Data not available]

Note: The yields are representative and will need to be determined experimentally for each specific alcohol.

Experimental Workflow for Fischer-Speier Esterification

G cluster_0 Reaction Setup cluster_1 Reaction and Purification Carboxylic_Acid 4-Hydroxy-8-methylquinoline- 3-carboxylic acid Reaction_Mixture Reaction_Mixture Carboxylic_Acid->Reaction_Mixture Alcohol Excess Alcohol (Reactant & Solvent) Alcohol->Reaction_Mixture Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction_Mixture Reflux Heat to Reflux (4-24h) Reaction_Mixture->Reflux Workup Neutralization and Aqueous Workup Reflux->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 4-Hydroxy-8-methylquinoline- 3-carboxylate Ester Purification->Product

Caption: General workflow for the Fischer-Speier esterification of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxy-8-methylquinoline-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Hydroxy-8-methylquinoline-3-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available literature, ethanol is a recommended solvent for the recrystallization of this compound.[1] Generally, for carboxylic acids, polar protic solvents are a good starting point. You could also explore other alcohols like methanol or isopropanol, or solvent mixtures such as ethanol/water. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Q2: I've dissolved my compound in hot ethanol, but no crystals are forming upon cooling. What should I do?

A2: The absence of crystal formation can be due to several factors:

  • Solution is not saturated: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration of your compound.

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Rapid cooling can sometimes inhibit crystal nucleation.

  • Lack of nucleation sites: Gently scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound if available.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Re-dissolve and dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution slightly. Then, allow it to cool slowly.

  • Change solvent system: Consider using a lower-boiling point solvent or a solvent mixture. For example, if you are using pure ethanol, try a mixture of ethanol and water.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: As mentioned in Q2, excess solvent will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Loss during filtration: Ensure you are using the correct filter paper and technique to avoid losing product during transfer and washing. Wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.

Q5: My recrystallized product is still impure. What can I do?

A5: If a single recrystallization does not yield a product of sufficient purity, you can:

  • Perform a second recrystallization: Repeating the process can further remove impurities.

  • Consider an alternative purification method: For acidic compounds like this, an acid-base extraction can be effective. Dissolve the crude product in an aqueous base (like sodium carbonate or sodium hydroxide), wash with an organic solvent to remove neutral impurities, and then re-precipitate the pure product by adding acid. A patent for a similar compound suggests dissolving it in a sodium carbonate solution and reprecipitating with hydrochloric acid.[2]

Quantitative Data

Below is a table summarizing the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1][3][4]
Molecular Weight 203.19 g/mol [1][3]
CAS Number 35966-17-7[1][3][4]
Appearance Solid
Purity (Typical) ≥98%[4]
Storage Temperature Room temperature or -20°C[3][4]

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a detailed methodology for the purification of this compound using ethanol as the solvent.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point of the ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Visualizations

Troubleshooting Recrystallization

The following flowchart illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve in Hot Ethanol start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter Filter Crystals crystals_form->filter Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals oiled Compound Oiled Out oil_out->oiled Yes troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Change solvent system oiled->troubleshoot_oil check_purity Check Purity filter->check_purity pure Pure Product check_purity->pure Sufficiently Pure impure Impure Product check_purity->impure Insufficiently Pure end End pure->end recrystallize_again Recrystallize Again or Use Alternative Method impure->recrystallize_again troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve recrystallize_again->start

Caption: A flowchart for troubleshooting common recrystallization problems.

Solvent Selection Logic

This diagram illustrates the logical considerations for selecting an appropriate recrystallization solvent.

G Solvent Selection Logic compound This compound solubility_hot High Solubility when Hot? compound->solubility_hot solubility_cold Low Solubility when Cold? solubility_hot->solubility_cold Yes bad_solvent_hot Poor Solvent (Insoluble) solubility_hot->bad_solvent_hot No good_solvent Good Solvent Candidate (e.g., Ethanol) solubility_cold->good_solvent Yes bad_solvent_cold Poor Solvent (Too Soluble) solubility_cold->bad_solvent_cold No test_another Test Another Solvent or Solvent Mixture bad_solvent_hot->test_another bad_solvent_cold->test_another test_another->solubility_hot

Caption: A diagram showing the logic for choosing a suitable recrystallization solvent.

References

Technical Support Center: Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Gould-Jacobs reaction and the Pfitzinger reaction.

  • Gould-Jacobs Reaction: This route involves the reaction of 2-methylaniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.[1]

  • Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound, in this case, a compound that can form an enolate equivalent of an acetone unit bearing an ortho-methyl group on the aniline ring precursor, in the presence of a strong base.[2]

Q2: What are the potential impurities I should be aware of during the synthesis?

Q3: How can I purify the final product?

A3: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol.[3] The crude product obtained after acidification and filtration can be dissolved in a hot solvent and allowed to cool slowly to form crystals, leaving impurities in the mother liquor. Washing the filtered crystals with cold solvent helps to remove residual impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Gould-Jacobs Reaction Route

Issue 1: Low yield of the cyclized ester intermediate.

  • Possible Cause 1: Insufficient reaction temperature for cyclization. The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures.[4]

    • Troubleshooting: Ensure the reaction temperature is sufficiently high (typically in a high-boiling solvent like diphenyl ether) and the reaction time is optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.

  • Possible Cause 2: Degradation of the product at high temperatures. Prolonged heating at very high temperatures can lead to the degradation of the desired product.[4]

    • Troubleshooting: Optimize the heating time. Once the starting material is consumed (as monitored by TLC), the reaction should be cooled down to prevent the formation of degradation products.

Issue 2: Incomplete hydrolysis of the ethyl ester.

  • Possible Cause 1: Insufficiently harsh hydrolysis conditions. The ester group in some quinoline derivatives can be sterically hindered, requiring more stringent conditions for complete hydrolysis.[5]

    • Troubleshooting: Increase the concentration of the base (e.g., NaOH or KOH), prolong the reaction time, or increase the reaction temperature. Monitor the disappearance of the ester starting material by TLC.

  • Possible Cause 2: Side product formation under harsh basic conditions. High temperatures and strong basic conditions can sometimes lead to undesired side reactions.[5]

    • Troubleshooting: Find a balance between achieving complete hydrolysis and minimizing side product formation by carefully optimizing the reaction conditions (temperature, time, and base concentration).

Issue 3: Presence of a decarboxylated impurity.

  • Possible Cause: High temperatures during cyclization or workup. The carboxylic acid group can be labile at elevated temperatures, leading to decarboxylation to form 8-methylquinolin-4-ol.

    • Troubleshooting: Avoid excessively high temperatures during the final stages of the reaction and during purification. If decarboxylation is a significant issue, consider performing the final acidification and isolation steps at a lower temperature.

Pfitzinger Reaction Route

Issue 1: Formation of tar and other colored impurities.

  • Possible Cause: Decomposition of starting materials or intermediates in strong base. Isatin and some carbonyl compounds can be unstable in strongly alkaline solutions, leading to the formation of complex mixtures and tars.[6]

    • Troubleshooting: Carefully control the reaction temperature and the rate of addition of reactants. Running the reaction at the lowest effective temperature may help to minimize decomposition.

Issue 2: Unreacted isatin in the final product.

  • Possible Cause: Incomplete reaction. The reaction may not have gone to completion, leaving residual isatin which can be difficult to remove from the final product.

    • Troubleshooting: Ensure an appropriate stoichiometry of reactants and allow for sufficient reaction time. Purification by recrystallization may need to be repeated to remove all traces of isatin.

Experimental Protocols

Gould-Jacobs Synthesis of Ethyl 4-Hydroxy-8-methylquinoline-3-carboxylate (Intermediate)

A general procedure involves heating a mixture of 2-methylaniline and diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized at high temperature in a high-boiling solvent like diphenyl ether.

Hydrolysis of Ethyl 4-Hydroxy-8-methylquinoline-3-carboxylate

A suspension of the ethyl ester in an alcoholic solution of sodium hydroxide (e.g., 4% NaOH in ethanol) is refluxed for several hours until the starting material is no longer detectable by TLC.[3] After cooling, the reaction mixture is acidified with a strong acid like concentrated HCl to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.[3]

Visualizations

Below are diagrams illustrating the key synthetic workflow and a logical diagram for troubleshooting common issues.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start 2-Methylaniline + Diethyl ethoxymethylenemalonate intermediate Diethyl 2-((2-methylphenyl)amino)methylenemalonate start->intermediate Heat cyclized_ester Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate intermediate->cyclized_ester High Temperature (e.g., Diphenyl ether) final_product This compound cyclized_ester->final_product 1. NaOH, Ethanol, Reflux 2. HCl (aq)

Caption: Gould-Jacobs Synthesis Workflow.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impurities Presence of Impurities start->impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction degradation Product Degradation? low_yield->degradation starting_material Unreacted Starting Material? impurities->starting_material side_products Side-Reaction Products? impurities->side_products optimize_conditions Optimize reaction time, temperature, or reagent stoichiometry. incomplete_reaction->optimize_conditions Yes reduce_temp_time Reduce reaction temperature or time. degradation->reduce_temp_time Yes check_stoichiometry Check stoichiometry and reaction completion (TLC/HPLC). starting_material->check_stoichiometry Yes modify_conditions Modify reaction conditions (e.g., temperature, base concentration) to minimize side reactions. side_products->modify_conditions Yes

Caption: Troubleshooting Common Synthesis Issues.

Data Presentation

Currently, specific quantitative data for common impurities in the synthesis of this compound is not extensively available in the public domain. Researchers are encouraged to perform their own analytical studies, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify impurities in their specific reaction mixtures. A general table of potential impurities is provided below for guidance.

Potential Impurity Origin Analytical Method for Detection
2-MethylanilineStarting material (Gould-Jacobs)HPLC, GC-MS
Diethyl ethoxymethylenemalonateStarting material (Gould-Jacobs)HPLC, GC-MS
IsatinStarting material (Pfitzinger)HPLC
Ethyl 4-hydroxy-8-methylquinoline-3-carboxylateIntermediate (Gould-Jacobs)HPLC, LC-MS
8-Methylquinolin-4-olDecarboxylation byproductHPLC, LC-MS, NMR
Polymeric materials/tarDecomposition of reactants (Pfitzinger)Visual, solubility tests

References

Technical Support Center: Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the Gould-Jacobs reaction.[1][2][3] This synthesis involves the condensation of an aniline (in this case, 2-methylaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][4] The resulting intermediate undergoes a high-temperature thermal cyclization to form the ethyl ester of the target molecule, which is then saponified (hydrolyzed) to yield the final carboxylic acid.[1][5]

Q2: My overall yield is very low. What are the common causes? A2: Low yields in the Gould-Jacobs synthesis of 4-hydroxyquinolines can stem from several factors:

  • Incomplete Cyclization: The thermal cyclization step requires very high temperatures, often exceeding 250°C.[6][7] Insufficient temperature or reaction time can lead to a significant amount of the uncyclized anilinomethylenemalonate intermediate remaining.[8]

  • Product Decomposition: The high temperatures required for cyclization can also lead to product degradation and the formation of tar-like side products.[6][9] Finding the optimal balance between temperature and reaction time is critical.[8]

  • Side Reactions: Anilines with electron-withdrawing groups react poorly.[10] While the methyl group in 2-methylaniline is electron-donating, steric hindrance from the ortho-methyl group could potentially affect the cyclization efficiency.[6]

  • Hydrolysis Issues: The final saponification step must be driven to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure all the ester starting material is consumed.[5] Incomplete hydrolysis will result in a mixture of the ester and the final acid product, complicating purification and reducing the yield of the desired acid.

Q3: How can I optimize the critical thermal cyclization step? A3: Optimization of the cyclization is key to improving the overall yield.

  • Temperature and Time: A thorough time-temperature study is recommended to find the optimal conditions that maximize the conversion of the intermediate while minimizing degradation.[8] Microwave-assisted synthesis has been shown to improve yields and dramatically shorten reaction times by allowing for rapid heating to temperatures above the solvent's boiling point.[8]

  • High-Boiling Solvents: The choice of solvent is crucial. High-boiling, inert solvents are traditionally used to achieve the necessary temperatures.[7][11] Solvents like mineral oil or diphenyl ether are common choices.[7][11] Using a solvent generally gives much higher yields compared to performing the cyclization neat.[7]

Q4: I'm observing multiple products in my crude mixture. What could they be? A4: When using asymmetrically substituted anilines like 2-methylaniline, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of isomers.[6] However, for 2-methylaniline, cyclization is expected to predominantly occur at the C6 position (para to the methyl group) due to steric hindrance from the methyl group at the C2 position. The main impurity is likely the uncyclized intermediate or degradation products.

Q5: What is the best method for purifying the final product? A5: The typical purification procedure for this compound involves crystallization. After the hydrolysis mixture is cooled and acidified with an acid like HCl, the product precipitates as a solid.[5] This solid can be collected by filtration, washed with water to remove inorganic salts, and then recrystallized from a suitable solvent such as ethanol to achieve high purity.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Reaction temperature for cyclization is too low.Ensure the reaction temperature reaches at least 250°C.[6][7] Consider using a higher-boiling solvent like diphenyl ether or employing a microwave reactor for precise temperature control.[8][11]
Poor quality of starting materials.Use freshly distilled 2-methylaniline and ensure the diethyl ethoxymethylenemalonate is pure.
Dark, Tarry Crude Product Reaction temperature is too high or reaction time is too long, causing decomposition.Optimize the temperature and time. Microwave heating for a shorter duration (e.g., 5-10 minutes) at a high temperature can improve yield by minimizing degradation.[8]
Product is an Oil, Not a Solid Incomplete hydrolysis; the ethyl ester is still present.Ensure the saponification reaction goes to completion by monitoring with TLC.[5] Reflux for a longer duration with 4% NaOH solution if necessary.[5]
Presence of impurities.Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, purify via column chromatography before crystallization.
Difficulty Filtering the Precipitated Product The precipitate is too fine or gelatinous.After acidification, allow the mixture to stand in an ice bath to encourage the growth of larger crystals. Stirring during precipitation can sometimes lead to finer particles.
Final Product has Low Purity (by NMR/LC-MS) Incomplete removal of starting materials or byproducts.Recrystallize the product from ethanol.[5] If impurities persist, a second recrystallization or purification by column chromatography may be necessary.
The product is wet with solvent.Dry the final product thoroughly under a high vacuum.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

This two-step protocol is based on the Gould-Jacobs reaction.[1][8]

Step A: Condensation

  • In a round-bottom flask, combine 2-methylaniline (1 eq.) and diethyl ethoxymethylenemalonate (DEEM) (1.1 - 1.5 eq.).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude anilinomethylenemalonate intermediate can often be used directly in the next step without purification.

Step B: Thermal Cyclization

  • Add a high-boiling point solvent (e.g., diphenyl ether, mineral oil) to the crude intermediate from Step A.

  • Heat the mixture to approximately 250°C with stirring.[7] The cyclization is typically complete within 30-60 minutes.[11]

  • Alternatively, use a microwave reactor. Heating the neat mixture of aniline and DEEM to high temperatures (250-300°C) for short periods (5-15 minutes) can significantly improve yields.[8]

  • After cooling, the product may precipitate. Add a non-polar solvent like hexane or ether to aid precipitation, then collect the solid by filtration and wash with the same solvent.

Protocol 2: Saponification to this compound

This procedure is adapted from a general method for hydrolyzing quinoline esters.[5]

  • Suspend the crude ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (1 eq.) in a 4% NaOH hydroalcoholic solution (e.g., ethanol/water).

  • Reflux the suspension for approximately 5 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[5]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture by adding concentrated HCl until the solution is acidic and a solid precipitate forms.

  • Collect the solid product by filtration.

  • Wash the solid thoroughly with water to remove any remaining salts.

  • Recrystallize the crude product from ethanol and dry under vacuum to yield pure this compound.[5]

Table 1: Effect of Reaction Conditions on Gould-Jacobs Cyclization Yield

Data derived from a microwave-assisted synthesis of a related 4-hydroxyquinoline.[8]

EntryTemperature (°C)Time (min)Yield (%)Observations
1250101Incomplete reaction; mostly intermediate observed.
23001037Good conversion, low amount of intermediate left.
3250304Longer time at lower temp does not improve yield.
43003028Lower yield suggests product degradation over time.
5300547Higher yield achieved with shorter reaction time.

Visual Guides

Gould_Jacobs_Pathway Synthesis Pathway for this compound cluster_reactants Reactants Aniline 2-Methylaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-120°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Condensation (100-120°C) Ester Ethyl 4-hydroxy-8-methyl- quinoline-3-carboxylate Intermediate->Ester Thermal Cyclization (~250°C) Product 4-Hydroxy-8-methylquinoline -3-carboxylic acid Ester->Product Saponification (NaOH, H₂O/EtOH) then HCl

Caption: The Gould-Jacobs reaction pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCyclization Was Cyclization Complete? Start->CheckCyclization CheckHydrolysis Was Saponification Complete? CheckCyclization->CheckHydrolysis Yes Sol_Cyclization Increase Temperature/Time Use Microwave Synthesis Change High-Boiling Solvent CheckCyclization->Sol_Cyclization No CheckPurity Is Crude Product Tarry/Dark? CheckHydrolysis->CheckPurity Yes Sol_Hydrolysis Increase Reflux Time Monitor by TLC CheckHydrolysis->Sol_Hydrolysis No Sol_Purity Optimize Temp/Time Balance Shorter Reaction Time at Higher Temp CheckPurity->Sol_Purity Yes Final Re-run with Optimized Conditions CheckPurity->Final No Sol_Cyclization->Final Sol_Hydrolysis->Final Sol_Purity->Final

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: TLC Analysis of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Thin-Layer Chromatography (TLC) analysis of quinoline carboxylic acids.

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of quinoline carboxylic acids in a question-and-answer format.

Problem: My quinoline carboxylic acid spot is streaking or tailing.

Answer: This is a frequent issue when analyzing basic compounds like quinolines, which can interact strongly with the acidic silica gel stationary phase.[1][2] The carboxylic acid group can also contribute to this by establishing strong hydrogen bonds with the silica.[3]

Solutions:

  • Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your mobile phase.[1][4] A common choice is 0.1–2.0% triethylamine (NEt₃).[1][5]

  • Add an Acidic Modifier: To reduce interactions of the carboxylic acid group, a small amount of acetic or formic acid (0.1-2.0%) can be added to the mobile phase.[3][5] This helps to keep the carboxylic acid in its protonated form, reducing its interaction with the silica gel.

  • Optimize Sample Concentration: Overloading the TLC plate can lead to streaking.[4] Ensure your sample is sufficiently dilute; aim for a starting spot size of only 1-2 mm in diameter.[2]

  • Consider Alternative Stationary Phases: If tailing persists, you might be dealing with a particularly basic compound. Consider using an alternative TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate.[1]

Problem: My spots are not moving from the baseline (Rf ≈ 0).

Answer: If your spots remain at the origin, the mobile phase is not polar enough to move the compound up the plate.[1][2]

Solutions:

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try increasing the ethyl acetate concentration to 30% or 50%.[1]

  • Change to a More Polar Solvent System: If adjusting the solvent ratio is insufficient, switch to a more polar solvent system altogether. A system like 5% methanol in dichloromethane is a good next step for very polar compounds.[1]

Problem: My spots are running at the solvent front (Rf ≈ 1).

Answer: This indicates that the mobile phase is too polar, causing the compound to travel with the solvent front instead of partitioning with the stationary phase.[1][2]

Solutions:

  • Decrease Solvent Polarity: Reduce the proportion of the more polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try decreasing it to 20%.

  • Change to a Less Polar Solvent System: If adjusting the ratio is not effective, select a less polar solvent system.

Problem: I can't see any spots on my developed TLC plate.

Answer: This can occur for several reasons, from the compound not being UV-active to the sample being too dilute.[1][5]

Solutions:

  • Use a Visualization Stain: Many compounds are not visible under UV light.[1] Since quinolines are nitrogen-containing heterocycles, specific stains can be very effective.

    • Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few iodine crystals.[1] Iodine vapor complexes with many organic compounds, making them appear as brown spots.[1] This method is generally non-destructive.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized. It appears as yellow-brown spots on a purple background.[1]

    • Ninhydrin Stain: While primarily used for amines and amino acids, it can sometimes react with nitrogen heterocycles to produce colored spots.[1]

  • Increase Sample Concentration: Your sample may be too dilute to detect. Try re-running the TLC after concentrating your sample or by spotting multiple times in the same location (ensure the solvent fully evaporates between each application).[1][5]

  • Check Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for analyzing quinoline carboxylic acids on TLC?

A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] If your quinoline derivative is highly substituted with polar groups, you may need to start with a more polar system like 5% methanol in dichloromethane.[1] Remember to consider adding a small amount of triethylamine (~0.5%) to prevent tailing.[1]

Q2: How do I calculate the Retention Factor (Rf) and what is a good range?

The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. An ideal Rf value for good separation is typically between 0.3 and 0.7.

Q3: How can I confirm the identity of a spot on my TLC plate?

To confirm the identity of a spot, you can run a co-spot. This involves spotting your sample and a known standard in the same lane on the TLC plate. If the sample and standard are the same compound, they will move together as a single spot.

Data Presentation

Table 1: Common TLC Mobile Phases for Quinoline Carboxylic Acids

Mobile Phase CompositionPolarityTypical Application
10-50% Ethyl Acetate in HexanesLow to MediumGood starting point for less polar quinoline derivatives.
5% Methanol in DichloromethaneMedium to HighSuitable for more polar quinoline carboxylic acids.
Chloroform:Ethyl Acetate:Hexane:Water (1:3:0.5:1)MediumReported for separation of some quinolone derivatives.[6]
n-Butanol:Acetic Acid:WaterHighOften used for highly polar compounds like amino acids, may be useful for very polar quinoline carboxylic acids.[7]

Table 2: Common Visualization Reagents for TLC

ReagentPreparationVisualizationTarget Compounds
UV Light (254 nm) N/ADark spots on a fluorescent background.Compounds with a UV chromophore.[8]
Iodine Place iodine crystals in a sealed chamber.Brown spots.General stain for many organic compounds, especially unsaturated ones.
Potassium Permanganate 3g KMnO₄, 10g K₂CO₃, 300mL Water.Yellow-brown spots on a purple background.Oxidizable compounds (alcohols, alkenes, etc.).[8]
Ninhydrin 0.3g ninhydrin in 100mL n-butanol with 3mL acetic acid.Colored spots (often purple).Primary amines and amino acids, can work for some N-heterocycles.[9]
Bromocresol Green 0.3% in 1:4 water-methanol with 8 drops of 30% NaOH/100mL.Yellow-green spots on a blue background.Carboxylic acids.

Experimental Protocols

Standard TLC Protocol for Quinoline Carboxylic Acids

  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[2]

    • Mark the lanes where you will spot your samples.[1]

  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor.

    • Cover the chamber tightly and allow it to equilibrate.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of your quinoline carboxylic acid sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • Using a capillary tube, apply a small spot of the sample solution to the marked lane on the baseline. Keep the spot size as small as possible (1-2 mm).[2]

    • Allow the solvent to completely evaporate between applications if multiple spots are needed in the same location.[5]

  • Development:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1]

    • Cover the chamber and allow the solvent to move up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.[10]

  • Visualization:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1]

    • If no spots are visible, proceed with a chemical staining method (e.g., iodine chamber or permanganate dip).

  • Analysis:

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for each spot.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_chamber Prepare Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_sample Prepare Sample prep_sample->spot_plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize calculate_rf Calculate Rf visualize->calculate_rf

Caption: Standard TLC Experimental Workflow.

TLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with TLC Result? streaking Streaking or Tailing start->streaking no_move Spots at Baseline (Rf ≈ 0) start->no_move at_front Spots at Solvent Front (Rf ≈ 1) start->at_front no_spots No Spots Visible start->no_spots add_base Add Basic Modifier (e.g., NEt3) streaking->add_base add_acid Add Acidic Modifier (e.g., Acetic Acid) streaking->add_acid dilute Dilute Sample streaking->dilute inc_polarity Increase Solvent Polarity no_move->inc_polarity dec_polarity Decrease Solvent Polarity at_front->dec_polarity use_stain Use Visualization Stain no_spots->use_stain conc_sample Concentrate Sample no_spots->conc_sample

Caption: Troubleshooting Logic for Common TLC Problems.

References

optimizing reaction conditions for the synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: I am observing a low yield of the initial condensation product, the anilidomethylenemalonic ester. What could be the cause and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Reagent Decomposition: The reagents used may have degraded.

Solutions:

  • Ensure a slight excess of the malonic ester derivative is used to drive the reaction forward.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Use fresh, high-quality reagents to avoid issues with decomposition.[1]

  • The condensation is typically heated at 100-130°C for 1-2 hours, and its progress can be monitored by the evolution of ethanol.[1]

Q2: The cyclization step is not proceeding to completion, resulting in a low yield of the quinoline product. What steps can I take to troubleshoot this?

Potential Causes:

  • Insufficient Temperature: The thermal cyclization requires high temperatures, typically in the range of 250-300°C.[1]

  • Short Reaction Time: The reaction may not have been heated long enough for the cyclization to complete.

Solutions:

  • Increase Temperature: Gradually increase the reaction temperature. The Gould-Jacobs cyclization is a high-temperature process, and higher temperatures can drive the reaction to completion.[1]

  • Increase Reaction Time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature may improve the yield.[1]

  • Consider Microwave Heating: Microwave irradiation can provide rapid and uniform heating, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[1][2][3]

  • Ensure Anhydrous Conditions: While not always a strict requirement, using dry reagents and solvents can sometimes improve the outcome of the reaction.[1]

Q3: During the high-temperature cyclization, a significant amount of dark, tarry material is forming. How can I prevent this?

Potential Causes:

  • Decomposition at High Temperatures: The starting materials or the product may be decomposing at the high temperatures required for cyclization.[1]

  • Prolonged Heating: Heating the reaction for too long, even at the correct temperature, can lead to degradation.[1]

Solutions:

  • Optimize Temperature and Time: Carefully find a balance between the temperature and reaction time required for cyclization and the point at which degradation becomes significant.[1] A thorough time-temperature study is recommended to optimize the yield.[4]

  • Use a High-Boiling Inert Solvent: Using a high-boiling solvent such as Dowtherm A or diphenyl ether can ensure more even and controlled heating.[1][2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[1]

Q4: The crude product is a viscous oil and is difficult to crystallize. What are the potential reasons and solutions?

Potential Causes:

  • Presence of Impurities: Impurities can inhibit crystallization.

  • Residual High-Boiling Solvent: Solvents like Dowtherm A or diphenyl ether can be difficult to remove and may cause the product to remain oily.[1]

Solutions:

  • Purification: Purify the crude product using column chromatography to remove impurities.[1]

  • Thorough Solvent Removal: Ensure the high-boiling solvent is completely removed under a high vacuum.[1]

  • Trituration: Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or a DMF/water mixture.[1]

Q5: I am observing the formation of a decarboxylated byproduct. How can this be minimized?

Potential Cause:

  • Excessive Reaction Temperature and/or Pressure: High temperatures and pressures, especially in a sealed vessel for microwave synthesis, can lead to the loss of the carboxylic acid group.[1][4]

Solution:

  • Careful Control of Reaction Conditions: Carefully control and monitor the reaction temperature and time.[1] If using a microwave synthesizer, monitor the pressure and consider reducing the temperature if it becomes too high.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][5][6] This multi-step synthesis involves:

  • Condensation: Reaction of 2-methylaniline with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: Heating the intermediate at high temperatures to form ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product using a base like sodium hydroxide, followed by acidification.[7][8]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) or via microwave irradiation, which can shorten reaction times and improve yields.[1][2]

Q3: How can the progress of the reaction be monitored?

The progress of the different stages of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the determination of the optimal reaction time and helps to ensure the reaction has gone to completion.

Q4: What is the final step to obtain the carboxylic acid?

The final step is the hydrolysis (saponification) of the ethyl ester intermediate (ethyl 4-hydroxy-8-methylquinoline-3-carboxylate). This is typically achieved by refluxing the ester with an aqueous solution of a base, such as sodium hydroxide.[7][8] After the reaction is complete, the mixture is cooled and acidified with an acid like HCl to precipitate the this compound.[7]

Quantitative Data

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. The following table, based on data from microwave-assisted synthesis, illustrates this relationship.

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250151
23001537
3250303
43003028
5300547
Note: This data is for a model Gould-Jacobs reaction and highlights the importance of optimizing both temperature and time to maximize yield and minimize degradation.[2][4]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1] The resulting product is the crude anilidomethylenemalonate intermediate.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]

Step 3: Work-up and Purification of the Ester

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.[1]

  • Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

Step 4: Saponification

  • Suspend the purified ester (1.0 eq) in a 4% sodium hydroxide hydroalcoholic solution.

  • Reflux the mixture for approximately 5 hours or until TLC indicates the disappearance of the starting material.[7]

  • After cooling, acidify the mixture with concentrated HCl.

  • Collect the resulting solid by filtration, wash with water, and crystallize from ethanol to obtain this compound.[7]

Protocol 2: Microwave-Assisted Synthesis (Cyclization Step)

This protocol is for the cyclization step using a microwave reactor, which can significantly reduce reaction times.

  • Place the crude anilidomethylenemalonate intermediate in a microwave vial.

  • If desired, a high-boiling solvent can be added.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1][4] Monitor the internal temperature and pressure.

  • Allow the reaction vessel to cool to room temperature before proceeding with the work-up and purification as described in Protocol 1, Step 3.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates & Product start1 2-Methylaniline step1 Step 1: Condensation (100-130°C, 1-2h) start1->step1 start2 Diethyl ethoxymethylenemalonate start2->step1 intermediate1 Anilidomethylenemalonate Intermediate step1->intermediate1 Ethanol evolution step2 Step 2: Thermal Cyclization (~250°C, 30-60 min) intermediate2 Ethyl 4-hydroxy-8-methylquinoline- 3-carboxylate step2->intermediate2 High temp. step3 Step 3: Saponification (NaOH, Reflux) product Final Product: 4-Hydroxy-8-methylquinoline- 3-carboxylic acid step3->product Acidification intermediate1->step2 intermediate2->step3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield in Cyclization Step q1 Is tar formation observed? start->q1 a1_yes Optimize Temp/Time Use Inert Atmosphere q1->a1_yes Yes q2 Is reaction incomplete? q1->q2 No a1_yes->q2 a2_yes Increase Temperature Increase Reaction Time Consider Microwave q2->a2_yes Yes end Improved Yield q2->end No a2_yes->end

Caption: Troubleshooting flowchart for the Gould-Jacobs cyclization step.

References

preventing side reactions in the synthesis of 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-hydroxyquinolines. The following sections detail common issues and their solutions for the two primary synthetic routes: the Conrad-Limpach synthesis and the Camps cyclization.

Conrad-Limpach Synthesis Troubleshooting Guide

The Conrad-Limpach synthesis is a two-step process involving the condensation of anilines with β-ketoesters, followed by thermal cyclization.[1][2] While widely used, it is prone to several side reactions that can significantly impact yield and purity.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield of 4-Hydroxyquinoline 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[3] 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[3][4] 3. Inefficient heat transfer: Poorly conducting solvent or inadequate heating apparatus.[3] 4. Decomposition of starting materials or intermediates: Prolonged heating at very high temperatures can lead to degradation.[3]1. Ensure the initial condensation is complete by monitoring the reaction (e.g., by TLC). Consider extending the reaction time or using a mild acid catalyst.[3] 2. Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization.[3] 3. Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller.[3] 4. Optimize the cyclization time; prolonged heating is not always beneficial.[3]
Formation of the 2-Hydroxyquinoline Isomer (Knorr Product) Reaction temperature of the initial condensation is too high: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher.[4] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[4]To minimize the formation of the 2-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at lower temperatures (kinetic control) to favor the formation of the intermediate leading to the desired 4-hydroxyquinoline.[3]
Formation of Bisquinoline Derivatives Reaction with aldehydes: In the presence of aldehydes (e.g., formaldehyde or benzaldehyde) and an amine like piperidine, 4-hydroxyquinolines can undergo a reaction leading to the formation of bisquinoline derivatives.[5]Carefully control the reagents used in subsequent reactions. If aminomethylation is intended, optimization of the equivalents of formaldehyde and piperidine is crucial.[5]
Reaction Mixture Becomes a Thick, Unmanageable Tar Polymerization or side reactions: This can occur at high temperatures, especially in the absence of a suitable solvent. High concentrations of reactants can also contribute to this issue.1. Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and facilitate heat transfer.[4] 2. Adjust the concentration of your reactants.
Difficulty in Isolating/Purifying the Product Product is insoluble or co-precipitates with byproducts: The 4-hydroxyquinoline product may precipitate from the hot reaction mixture along with impurities.Allow the reaction mixture to cool, and the product should precipitate. The product can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and soluble impurities.[3] Recrystallization from a suitable solvent can be performed for further purification.[3]

Data Presentation: Effect of Solvent on Conrad-Limpach Cyclization Yield

The choice of a high-boiling point solvent is critical for the thermal cyclization step. The following table summarizes the effect of different solvents on the yield of a 4-hydroxyquinoline derivative.

Table 1: Effect of High-Boiling Point Solvents on the Yield of a 4-Hydroxyquinoline Derivative

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[6]

Experimental Protocol: Optimized Conrad-Limpach Synthesis

This protocol is designed to maximize the yield of the 4-hydroxyquinoline product while minimizing the formation of the 2-hydroxyquinoline isomer.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to a moderate temperature (e.g., room temperature to a gentle reflux) and monitor the reaction by thin-layer chromatography (TLC). This step is crucial for favoring the kinetic product.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can be used in the next step without further purification.[7]

Step 2: Thermal Cyclization

  • In a separate round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, place the crude β-aminoacrylate intermediate.

  • Add a high-boiling point solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.[7]

  • Heat the mixture with vigorous stirring to 250-260°C and maintain this temperature for 30-60 minutes.[7]

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.[7]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).[7]

Mandatory Visualization: Conrad-Limpach Synthesis Workflow

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization cluster_side_reaction Side Reaction (Thermodynamic Control) Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Low Temp. SideProduct 2-Hydroxyquinoline Aniline->SideProduct High Temp. (~140°C) BetaKetoester β-Ketoester BetaKetoester->Intermediate BetaKetoester->SideProduct Product 4-Hydroxyquinoline Intermediate->Product High Temp. (~250°C) Camps_Cyclization Start o-Acylamino- acetophenone Enolate Enolate Intermediate Start->Enolate Base Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Condensation Product4OH 4-Hydroxyquinoline Cyclized->Product4OH Dehydration Product2OH 2-Hydroxyquinoline Cyclized->Product2OH Alternative Dehydration

References

Technical Support Center: Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges encountered during the purification of polar carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar carboxylic acids so challenging?

A1: The purification of polar carboxylic acids presents a significant challenge primarily due to their high polarity.[1][2][3][4] This characteristic leads to poor retention on traditional reversed-phase (RP) chromatography columns, such as C18, which separate compounds based on hydrophobicity.[5] Polar molecules, like many carboxylic acids, have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, causing them to elute quickly, often with the solvent front, resulting in inadequate separation from other polar impurities.[6] Additionally, their acidic nature means they can exist in ionized (carboxylate) or neutral (carboxylic acid) forms depending on the pH, which can lead to peak tailing and inconsistent retention if the pH is not carefully controlled.

Q2: What are the primary chromatographic techniques used for purifying polar carboxylic acids?

A2: Several chromatographic techniques can be employed, each with its own advantages and challenges:

  • Reversed-Phase Chromatography (RPC): While challenging, it can be optimized using specialized columns (e.g., polar-embedded or polar-endcapped) or mobile phase modifiers.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.[9][10][11][12]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge and is effective for carboxylic acids, which are anionic at appropriate pH values.[13][14][15] Anion exchange chromatography is particularly useful.[16][17]

  • Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering enhanced selectivity for polar and ionizable compounds.[1][14][18][19][20][21]

Q3: When should I choose HILIC over Reversed-Phase Chromatography?

A3: HILIC is generally preferred when your polar carboxylic acid exhibits very poor or no retention in reversed-phase chromatography, even with optimization attempts.[9][12] HILIC is particularly advantageous for very polar analytes as retention increases with polarity.[10][11] It also offers the benefit of using mobile phases with a high organic solvent content, which can enhance sensitivity when using mass spectrometry (MS) detection due to more efficient solvent evaporation.[9][10][11]

Q4: Can I use non-chromatographic methods for purification?

A4: Yes, traditional techniques like liquid-liquid extraction and recrystallization are often used, especially for initial cleanup or purification of larger quantities.

  • Liquid-Liquid Extraction: This method relies on the differential solubility of the carboxylic acid and impurities in two immiscible liquid phases. By adjusting the pH, the carboxylic acid can be converted to its salt form (hydrophilic) to be extracted into an aqueous phase, leaving neutral organic impurities behind.[22][23][24] The process is then reversed to extract the protonated carboxylic acid back into an organic phase.[22][24]

  • Recrystallization: This technique is suitable for solid carboxylic acids and purifies them based on differences in solubility between the target compound and impurities in a specific solvent at different temperatures.[22]

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Observed Problem: The polar carboxylic acid elutes at or near the void volume (t₀) of the column.

Potential Cause Recommended Solution(s)
High Polarity of Analyte 1. Switch to a more suitable stationary phase: * Use a polar-embedded or polar-endcapped C18 column designed for enhanced retention of polar compounds in highly aqueous mobile phases.[7] * Consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[9][11] * Employ a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[1][19][20]
Inappropriate Mobile Phase 2. Modify the mobile phase: * Increase the aqueous portion of the mobile phase (e.g., >95% water/buffer). Note that standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous conditions, so a water-compatible column is recommended.[14][25] * Adjust the pH of the mobile phase to suppress ionization of the carboxylic acid (pH < pKa), making it more hydrophobic and thus better retained.[5] Typically, a pH of around 2.5-3 is effective. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common practice.[2] * Use ion-pairing reagents in the mobile phase, although this can be problematic for MS detection and may require long equilibration times.[4][14]
Issue 2: Peak Tailing or Asymmetric Peaks

Observed Problem: The peak for the carboxylic acid is broad and asymmetrical, with a pronounced "tail".

Potential Cause Recommended Solution(s)
Secondary Interactions with Silica 1. Modify the mobile phase: * Ensure the mobile phase pH is low enough (e.g., pH 2.5-3) to fully protonate the carboxylic acid and minimize interactions of the carboxylate anion with the stationary phase. The addition of an acid like TFA or formic acid helps.[2] * Use a highly deactivated (end-capped) silica-based column to reduce silanol interactions.
Analyte Overload 2. Reduce sample concentration: * Dilute the sample to ensure the amount injected does not exceed the column's loading capacity.
Ionic State Fluctuation 3. Buffer the mobile phase: * Use a buffer at the desired pH to maintain a consistent ionization state of the analyte throughout the separation.
Issue 3: Co-elution with Other Polar Compounds

Observed Problem: The peak of the target carboxylic acid overlaps with peaks of other polar impurities.

Potential Cause Recommended Solution(s)
Lack of Selectivity 1. Change the separation mechanism: * Switch from reversed-phase to HILIC, ion-exchange, or mixed-mode chromatography to exploit different chemical properties for separation.[14][18][26] * Mixed-mode chromatography, in particular, offers unique selectivity by combining multiple retention mechanisms.[18][19][20]
Suboptimal Mobile Phase 2. Optimize the mobile phase: * In reversed-phase, adjust the pH to alter the retention of ionizable impurities differently from the target acid. * In HILIC, modify the buffer concentration or pH, as this can influence the elution order.[26] * Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.

Data Presentation

The following table summarizes a comparison of retention times for several organic acids on a traditional ODS (C18) column versus a mixed-mode column (Scherzo SM-C18), demonstrating the enhanced retention achieved with the mixed-mode phase under reversed-phase conditions.

Table 1: Comparison of Retention Times (in minutes) for Polar Carboxylic Acids on ODS vs. Mixed-Mode Columns

Carboxylic AcidTraditional ODS Column (Unison UK-C18)Mixed-Mode Column (Scherzo SM-C18)Increase in Retention Time
Maleic Acid~525.4+20.4
Fumaric Acid~618.0+12.0
Citric Acid~412.5+8.5
Malic Acid~411.0+7.0
Succinic Acid~76.5-0.5
Data adapted from a comparative study under identical gradient conditions. The dramatic increase for most acids on the mixed-mode column is attributed to the additional ionic retention mechanisms.[1]

Experimental Protocols

Protocol 1: General Purification of a Carboxylic Acid by Liquid-Liquid Extraction

Objective: To separate a carboxylic acid from neutral organic impurities.

Methodology:

  • Dissolution: Dissolve the crude sample mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification and Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃). The pH of the aqueous phase should be at least 2-3 units above the pKa of the carboxylic acid to ensure its conversion to the water-soluble carboxylate salt.[22][27]

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer, which now contains the carboxylate salt.

  • Re-extraction (Optional): Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., 1 M HCl) until the pH is at least 2-3 units below the pKa of the carboxylic acid. The protonated carboxylic acid will precipitate if it is a solid or can be extracted.[22][27]

  • Final Extraction: Add a fresh portion of the organic solvent to the acidified aqueous solution and extract the purified carboxylic acid back into the organic layer.

  • Drying and Evaporation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified carboxylic acid.[22]

Protocol 2: Method Development for HILIC Purification

Objective: To develop a HILIC method for the separation of a highly polar carboxylic acid.

Methodology:

  • Column Selection: Choose a HILIC stationary phase. Common choices include plain silica, amide, or diol-bonded phases.

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a buffered aqueous solution. Ammonium formate or ammonium acetate at 10-20 mM are common choices as they are volatile and MS-compatible.[9] Adjust the pH as needed.

    • Organic Component (B): Use a high-purity, water-miscible organic solvent, typically acetonitrile.[11]

  • Initial Gradient Conditions: Start with a high percentage of the organic component to ensure retention of the polar analyte. A typical starting gradient might be:

    • 95% B to 50% B over 10-15 minutes.

  • Injection: Dissolve the sample in the initial mobile phase composition or a solvent with a slightly weaker elution strength to ensure good peak shape.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage.

    • Selectivity: Adjust the buffer concentration or pH in the aqueous component. Changes in these parameters can alter the ionization state of both the analyte and the stationary phase, thus affecting selectivity.[26]

    • Peak Shape: Ensure proper dissolution of the sample and consider the buffer strength.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Poor Retention in RP-HPLC start Start: Poor Retention of Polar Carboxylic Acid q1 Is the mobile phase >95% aqueous? start->q1 s1 Use a water-compatible polar-embedded column q1->s1 Yes q2 Is the mobile phase pH controlled (pH < pKa)? q1->q2 No s1->q2 s2 Add 0.1% TFA or Formic Acid to lower pH q2->s2 No q3 Still poor retention? q2->q3 Yes s2->q3 s3 Switch to an alternative chromatography mode q3->s3 Yes end End: Optimized Separation q3->end No s4 Options: - HILIC - Ion-Exchange - Mixed-Mode s3->s4 s4->end G cluster_extraction Experimental Workflow: Liquid-Liquid Extraction start Crude Sample in Organic Solvent step1 Add Aqueous Base (e.g., NaOH) pH > pKa start->step1 step2 Separate Layers step1->step2 organic_impurities Organic Layer: Neutral Impurities step2->organic_impurities Phase 1 aqueous_salt Aqueous Layer: Carboxylate Salt step2->aqueous_salt Phase 2 step3 Acidify Aqueous Layer (e.g., HCl), pH < pKa aqueous_salt->step3 step4 Extract with Fresh Organic Solvent step3->step4 step5 Separate Layers step4->step5 aqueous_waste Aqueous Layer: Waste step5->aqueous_waste Phase 2 organic_product Organic Layer: Purified Carboxylic Acid step5->organic_product Phase 1 end Dry and Evaporate Solvent organic_product->end

References

stability of 4-Hydroxy-8-methylquinoline-3-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-8-methylquinoline-3-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C.[1] This precaution suggests that the compound may be susceptible to degradation at higher temperatures.

Q2: My this compound solution appears to have changed color. What could be the cause?

A2: A change in color could indicate degradation of the compound. This may be caused by exposure to light, elevated temperatures, or incompatible solvents. It is crucial to visually inspect solutions for any changes before use and to store them protected from light in a cool environment.

Q3: I am observing inconsistent results in my experiments using this compound. Could stability be an issue?

A3: Yes, inconsistent results can be a sign of compound degradation. If the compound is not stored properly or if the experimental conditions are harsh, it may degrade over time, leading to variability in your results. It is advisable to prepare fresh solutions for each experiment and to be mindful of the compound's stability under your specific assay conditions.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of 4-hydroxyquinoline and carboxylic acid derivatives, potential degradation pathways include hydrolysis of the carboxylic acid group, oxidation of the quinoline ring, and photodecomposition upon exposure to light. Forced degradation studies are necessary to identify the specific degradation products.

Troubleshooting Guides

Issue: Unexpected Degradation of the Compound in Solution
Possible Cause Troubleshooting Steps Rationale
Exposure to Light Store solutions in amber vials or wrap containers with aluminum foil.4-Hydroxyquinoline derivatives can be light-sensitive, and exposure to UV or visible light can induce photolytic degradation.
Elevated Temperature Prepare and store solutions at low temperatures (e.g., 2-8°C for short-term, -20°C for long-term).The recommended storage temperature of -20°C for the solid compound suggests that it may also be thermally labile in solution.
Incompatible Solvent or pH Ensure the solvent is of high purity and the pH of the solution is controlled, if necessary, with a suitable buffer system.The stability of quinoline carboxylic acids can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.
Oxidation Use degassed solvents and consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon).The quinoline ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen.
Issue: Difficulty in Obtaining Reproducible Analytical Results
Possible Cause Troubleshooting Steps Rationale
Degradation During Sample Preparation Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.Prolonged exposure to ambient conditions can lead to degradation, affecting the accuracy of analytical measurements.
Use of a Non-Stability-Indicating Analytical Method Develop and validate a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.A non-specific analytical method may not be able to distinguish between the intact compound and its degradants, leading to inaccurate quantification.
Interaction with Container Surfaces Use high-quality, inert containers (e.g., silanized glass vials) for storing solutions.The compound may adsorb to the surface of certain types of containers, leading to a decrease in the effective concentration.

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a compound. The following are detailed protocols for investigating the stability of this compound under various stress conditions.

Protocol 1: Acid and Base Hydrolysis

Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and water (e.g., 1:1 v/v).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Control: A sample of the stock solution diluted with an equal volume of water should be run in parallel.

Protocol 2: Oxidative Degradation

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control: A sample of the stock solution diluted with an equal volume of water should be run in parallel.

Protocol 3: Thermal Degradation

Objective: To evaluate the stability of the compound in solid state and in solution at elevated temperatures.

Methodology:

  • Solid-State Thermal Stress:

    • Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the solvent used for the stock solution to a known concentration for HPLC analysis.

  • Solution-State Thermal Stress:

    • Prepare a 1 mg/mL stock solution as described in Protocol 1.

    • Incubate the solution at 60°C for 48 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control: A solid sample and a solution stored at the recommended -20°C should be analyzed in parallel.

Protocol 4: Photostability Testing

Objective: To determine the effect of light exposure on the stability of the compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Light Exposure:

    • Expose the solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format. Below is an example of how to present the percentage degradation of this compound under different stress conditions.

Table 1: Illustrative Example of Percentage Degradation of this compound

Stress Condition Time (hours) % Degradation (Hypothetical) Number of Degradants Observed (Hypothetical)
0.1 M HCl (60°C)2415.22
0.1 M NaOH (60°C)2425.83
3% H₂O₂ (RT)248.51
Thermal (Solid, 80°C)485.11
Thermal (Solution, 60°C)4812.32
Photolytic-18.93

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Stress (3% H₂O₂, RT) stock->oxidative thermal_solution Thermal Stress (Solution) (60°C) stock->thermal_solution photo Photolytic Stress stock->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute oxidative->dilute thermal_solid Thermal Stress (Solid) (80°C) thermal_solid->dilute thermal_solution->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

Logical Relationship for Troubleshooting Stability Issues

Troubleshooting_Stability cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results / Visible Degradation light Light Exposure issue->light temp Improper Temperature issue->temp ph Unstable pH issue->ph oxidation Oxidation issue->oxidation method Non-Specific Method issue->method protect_light Use Amber Vials light->protect_light control_temp Store at -20°C temp->control_temp buffer Use Buffered Solutions ph->buffer inert Use Inert Atmosphere oxidation->inert validate_method Develop Stability- Indicating Method method->validate_method

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 4-Hydroxy-8-methylquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

There are conflicting recommendations for the optimal storage temperature of this compound. Some suppliers recommend storage at -20°C for long-term stability, while others suggest room temperature is adequate.[1] For maximum product recovery and to minimize degradation over long periods, it is advisable to store the compound at -20°C.[1] For short-term use, tightly sealed storage in a dry, cool, and well-ventilated place at room temperature is also practiced.

Q2: What are the primary hazards associated with handling this compound?

This compound and similar quinoline derivatives can be hazardous. They may cause skin and eye irritation, and some are classified as toxic if swallowed. It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, especially in solid form, the following PPE is recommended:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A dust mask or respirator, particularly when handling the powder and if ventilation is inadequate.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Q4: How should I dispose of waste containing this compound?

Dispose of waste containing this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of in a designated, labeled container. Do not pour it down the drain.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue: Compound Precipitation in Aqueous Solutions

  • Problem: The compound precipitates out of solution when preparing aqueous stocks or dilutions for cell-based assays.

  • Cause: this compound has low solubility in water.

  • Solution:

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

    • Stepwise Dilution: When preparing working solutions, add the DMSO stock to your aqueous buffer or cell culture medium slowly while vortexing or stirring to ensure rapid mixing.

    • Control for Solvent Effects: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v for DMSO) and consistent across all experimental and control groups to avoid solvent-induced artifacts.

Issue: Inconsistent Results in Biological Assays

  • Problem: High variability or unexpected results are observed in cell viability (e.g., MTT) or enzyme inhibition assays.

  • Cause: This can be due to several factors, including compound instability, aggregation, or interference with the assay readout.

  • Solution:

    • Freshly Prepare Solutions: Prepare working solutions of the compound fresh for each experiment from a frozen stock to minimize degradation.

    • Check for Compound Aggregation: At higher concentrations, quinoline derivatives can form aggregates that may non-specifically inhibit enzymes or affect cell health. Consider using a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in biochemical assays to disrupt potential aggregates.

    • Assay Interference: The quinoline scaffold can be fluorescent, which may interfere with fluorescence-based assays. Run a control experiment with the compound alone (without cells or your fluorescent probe) to measure its background fluorescence at the assay wavelengths.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol
AppearanceSolid
CAS Number35966-17-7

Table 2: Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions.
EthanolSlightly SolubleCan be used for crystallization.[1]
WaterInsolubleCo-solvents are necessary for aqueous solutions.
ChloroformSlightly Soluble
AcetoneInsoluble

Experimental Protocols

Protocol: Preparation of a Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a fume hood.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol: General Procedure for Use in Cell-Based Assays

  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions: If necessary, prepare intermediate dilutions of the stock solution in cell culture medium or an appropriate buffer.

  • Prepare Final Working Concentrations: Serially dilute the stock or intermediate solution directly into the cell culture medium to achieve the final desired concentrations for treating the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Vehicle Control: Include a vehicle control group in your experiment that contains the same final concentration of DMSO as the compound-treated groups.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Prepare Working Dilutions thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret

Caption: Workflow for using the compound in cell-based assays.

troubleshooting_workflow Troubleshooting Compound Precipitation start Precipitation Observed in Aqueous Solution check_stock Is the stock concentration too high? start->check_stock lower_stock Lower stock concentration check_stock->lower_stock Yes check_dilution Was the dilution performed correctly? check_stock->check_dilution No lower_stock->check_dilution stepwise_dilution Use stepwise dilution with vortexing check_dilution->stepwise_dilution No check_solvent Is the final solvent concentration too high? check_dilution->check_solvent Yes stepwise_dilution->check_solvent optimize_solvent Optimize and control final solvent concentration check_solvent->optimize_solvent Yes end Solution Homogeneous check_solvent->end No optimize_solvent->end

Caption: Decision tree for troubleshooting compound precipitation.

logical_relationship Safe Handling and Storage Logic cluster_handling Handling cluster_storage Storage cluster_disposal Disposal compound 4-Hydroxy-8-methylquinoline- 3-carboxylic acid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) compound->ppe fume_hood Handle Powder in Fume Hood compound->fume_hood avoid_contact Avoid Skin and Eye Contact compound->avoid_contact container Tightly Sealed Container compound->container waste Dispose as Chemical Waste compound->waste long_term Long-Term: -20°C short_term Short-Term: Room Temperature container->long_term container->short_term environment Dry, Cool, Well-Ventilated container->environment regulations Follow Local Regulations waste->regulations

Caption: Logical relationships for safe handling and storage.

References

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Gould-Jacobs reaction is a widely recognized and scalable method for preparing 4-hydroxyquinoline derivatives.[1][2] This multi-step synthesis begins with the condensation of an aniline (in this case, 2-methylaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system. The resulting ester is then hydrolyzed (saponified) to yield the final carboxylic acid product.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of the Gould-Jacobs reaction?

A2: When scaling up the Gould-Jacobs reaction, careful monitoring of several parameters is crucial for success, safety, and product quality. These include:

  • Temperature Control: The cyclization step is highly temperature-dependent, often requiring temperatures between 250-300°C.[3] In large reactors, ensuring uniform heat distribution is critical to prevent localized overheating, which can lead to the formation of tarry byproducts and decomposition.[3] Proper reactor design with good agitation and heat transfer capabilities is essential.[4]

  • Reaction Time: Both the initial condensation and the high-temperature cyclization steps need to be monitored to determine the optimal reaction time for maximizing product yield while minimizing byproduct formation.[5]

  • Pressure: If the reaction is carried out in a sealed vessel, especially with microwave heating, pressure should be monitored to avoid unwanted decarboxylation.[6]

  • Mixing and Agitation: Efficient mixing is vital, particularly in heterogeneous reaction mixtures, to ensure good heat and mass transfer, leading to consistent reaction rates and yields.[5]

Q3: How can I purify this compound on a large scale?

A3: On a large scale, purification is typically achieved through crystallization. After the hydrolysis of the ester intermediate, the reaction mixture is cooled and the pH is adjusted to around 4 with an acid like HCl to precipitate the carboxylic acid.[7] The crude product can then be recrystallized from a suitable solvent, such as ethanol.[8] For industrial-scale purification, techniques like anti-solvent crystallization or controlled cooling crystallization are often employed to achieve the desired purity and particle size distribution. The filtration of the final product is a critical step in isolating the active pharmaceutical ingredient (API).[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Low Yield
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the initial condensation product Incomplete reaction or decomposition of reagents.- Ensure a slight excess of diethyl ethoxymethylenemalonate is used.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents.[3]
Incomplete cyclization - Insufficient temperature or reaction time.- Poor heat transfer in a large reactor.- Gradually increase the reaction temperature, ensuring it is uniform throughout the reactor.- Extend the reaction time at the optimal temperature.- Consider using a high-boiling, inert solvent like Dowtherm A to maintain a stable high temperature.[3]- For very sluggish reactions, microwave heating can be an effective alternative to conventional heating, often leading to higher yields and shorter reaction times.[10]
Product loss during workup and isolation - Product may be partially soluble in the aqueous layer during extraction.- Inefficient filtration or washing of the product.- Check the aqueous layer for any dissolved product before discarding.- Optimize the filtration and washing procedure to minimize product loss.
Formation of Impurities and Byproducts
Problem Possible Cause(s) Recommended Solution(s)
Formation of dark, tarry materials Decomposition of starting materials or product at high temperatures.- Optimize the reaction temperature and time to find a balance between cyclization and degradation.[3]- Use a high-boiling inert solvent to ensure even heating and prevent localized hotspots.[3]- Running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative decomposition.[3]
Formation of decarboxylated byproduct High reaction temperature and/or pressure, leading to the loss of the carboxylic acid group.- Carefully control the reaction temperature and time.[6]- If using a sealed vessel, monitor and control the internal pressure.
Product is a viscous oil or difficult to crystallize - Presence of impurities.- Residual high-boiling solvent.- Purify the crude product using column chromatography if necessary.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Try triturating the crude oil with a non-polar solvent like hexane to induce crystallization.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Hydroxy-8-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation: In a suitable reactor, combine 2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[3]

  • Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction to completion by TLC or LC-MS.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent.[3]

Protocol 2: Hydrolysis to this compound
  • Saponification: Suspend the crude ethyl 4-hydroxy-8-methylquinoline-3-carboxylate in a 2N sodium hydroxide solution. Heat the mixture to reflux and stir for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).[7]

  • Precipitation: Cool the reaction mixture and filter to remove any insoluble materials. Acidify the filtrate to a pH of approximately 4 with 2N hydrochloric acid. The product will precipitate as a solid.[7]

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. For higher purity, the product can be recrystallized from ethanol.[8]

Quantitative Data

The following tables provide representative data for the key steps in the synthesis. Note that yields and optimal conditions can vary depending on the specific scale and equipment used.

Table 1: Representative Data for the Cyclization Step

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
Reaction Temperature 250°C245-255°C
Reaction Time 30-60 minutes1-2 hours
Typical Yield 75-85%70-80%

Table 2: Representative Data for the Hydrolysis Step

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
Reaction Temperature Reflux (~100°C)Reflux (~100°C)
Reaction Time 2-3 hours3-5 hours
Typical Yield 90-95%88-93%

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification A 2-Methylaniline C Anilidomethylenemalonate Intermediate A->C 100-130°C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-Hydroxy-8-methyl- quinoline-3-carboxylate C->D 250°C, High-boiling solvent E 4-Hydroxy-8-methyl- quinoline-3-carboxylic Acid D->E NaOH, Reflux F Pure Product E->F Acidification & Crystallization

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Troubleshooting Logic for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check_Temp Is the reaction temperature consistently at 250°C? Start->Check_Temp Check_Time Has the reaction time been optimized? Check_Temp->Check_Time Yes Increase_Temp Gradually increase temperature and monitor for decomposition Check_Temp->Increase_Temp No Check_Solvent Is a high-boiling, inert solvent being used? Check_Time->Check_Solvent Yes Increase_Time Extend reaction time and monitor by LC-MS Check_Time->Increase_Time No Check_Purity Are the starting materials of high purity? Check_Solvent->Check_Purity Yes Use_Solvent Employ a high-boiling solvent for even heat distribution Check_Solvent->Use_Solvent No Purify_Reagents Purify starting materials before use Check_Purity->Purify_Reagents No Success Yield Improved Increase_Temp->Success Increase_Time->Success Use_Solvent->Success Purify_Reagents->Success

Caption: Decision tree for troubleshooting low cyclization yields.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydroxy-8-methylquinoline-3-carboxylic acid and Other Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-Hydroxy-8-methylquinoline-3-carboxylic acid against other significant quinoline derivatives. While direct comparative studies on this compound are limited in the available scientific literature, this document extrapolates its potential activities based on the well-documented biological profiles of structurally related quinoline classes, including quinoline-3-carboxylic acids, 4-hydroxyquinolines, and 8-methylquinolines.

Introduction to Quinolines and Their Biological Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline ring system at various positions with different substituents dramatically influences the pharmacological profile of the resulting derivatives. This guide focuses on derivatives featuring a carboxylic acid at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 8-position, and compares their potential bioactivities with other key quinoline compounds.

Comparative Biological Activities: A Data-Driven Overview

To facilitate a clear comparison, the following tables summarize the known biological activities of various classes of quinoline derivatives. The data for this compound is inferred based on the activities of its constituent pharmacophores.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
Compound ClassRepresentative Compound(s)Gram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Mechanism of Action
Quinolone-3-carboxylic acids Ciprofloxacin, Levofloxacin0.25 - 20.015 - 1Inhibition of DNA gyrase and topoisomerase IV[3]
8-Hydroxyquinolines 8-Hydroxyquinoline1 - 501 - 50Metal chelation, disruption of membrane potential
4-Hydroxyquinolines (Quinolones) Nalidixic Acid>644 - 16Inhibition of DNA gyrase[4]
This compound (Hypothesized) -1 - 160.5 - 16Potential dual mechanism: DNA gyrase inhibition and metal chelation

Note: MIC (Minimum Inhibitory Concentration) values are indicative and can vary depending on the specific strain and testing conditions.

Table 2: Comparative Anticancer Activity (IC50, µM)
Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 (µM)Mechanism of Action
Quinolone-3-carboxylic acids Various derivativesVarious0.65 - 18.2Inhibition of protein kinase CK2[5][6]
8-Hydroxyquinolines Clioquinol, PBT2Various1 - 20Metal chelation, induction of apoptosis, ROS generation[7]
4-Quinoline carboxylic acids Brequinar analogsHCT-1160.0097 - 10.9Inhibition of dihydroorotate dehydrogenase (DHODH)[8][9]
This compound (Hypothesized) -Various0.1 - 20Potential inhibition of DHODH and/or other kinases

Note: IC50 (Half-maximal inhibitory concentration) values are indicative and vary widely based on the specific compound, cell line, and assay conditions.

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Antibacterial Mechanism: Inhibition of Bacterial Topoisomerases

Quinolone-3-carboxylic acids are renowned for their potent antibacterial activity, which is primarily mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition Quinolone Quinolone-3-carboxylic acid Complex Ternary Quinolone-Enzyme-DNA Complex Quinolone->Complex Binds to DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication_Fork Blocked Replication Fork Complex->Replication_Fork Stabilizes DSB Double-Strand Breaks Replication_Fork->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Mechanism of quinolone antibacterial action.
Anticancer Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain 4-quinoline carboxylic acid derivatives have demonstrated significant anticancer activity through the inhibition of dihydroorotate dehydrogenase (DHODH).[8][9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA ... Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation DHODH->Orotate Oxidation Quinolone 4-Quinoline carboxylic acid Quinolone->DHODH Inhibits

Inhibition of DHODH by 4-quinoline carboxylic acids.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][11]

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Test Compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[12][13]

Conclusion and Future Directions

While the precise biological activity of this compound requires direct experimental evaluation, the existing literature on related quinoline derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of the 4-hydroxy and 3-carboxylic acid moieties suggests potential antibacterial activity through the inhibition of DNA gyrase and possible anticancer activity via the inhibition of DHODH. The 8-methyl group may further modulate this activity and the compound's pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Head-to-head comparative studies with established quinolone antibiotics and anticancer agents will be crucial to ascertain its therapeutic potential. Mechanistic studies will also be necessary to elucidate its precise molecular targets and signaling pathways. The findings from such investigations will be invaluable for the rational design and development of novel quinoline-based therapeutic agents.

References

Efficacy of Quinoline Carboxylic Acid Derivatives as DHODH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of quinoline carboxylic acid derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including cancer and autoimmune disorders, due to the high demand for pyrimidines in rapidly proliferating cells. This document summarizes experimental data on potent 4-quinoline carboxylic acid derivatives, details the methodologies for their evaluation, and presents visual representations of the relevant biological pathways and experimental workflows. While specific data for 4-Hydroxy-8-methylquinoline-3-carboxylic acid derivatives is not extensively available in the reviewed literature, the data and protocols presented for the closely related 4-quinoline carboxylic acid scaffold provide a strong framework for evaluating novel compounds within this class.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected 4-quinoline carboxylic acid derivatives against human DHODH (hDHODH). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDStructurehDHODH IC50 (nM)[1][2][3]
Analogue 41 A potent 4-quinoline carboxylic acid derivative.9.71 ± 1.4
Analogue 43 A 4-quinoline carboxylic acid derivative.26.2 ± 1.8
Analogue 46 A 1,7-naphthyridine derivative.28.3 ± 3.3
Brequinar A well-known DHODH inhibitor.~20
Teriflunomide An approved drug for multiple sclerosis that inhibits DHODH.24.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.

DHODH Enzymatic Inhibition Assay (DCIP Assay)[4][5]

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)

  • L-dihydroorotate (DHO), the substrate

  • Decylubiquinone, the electron acceptor

  • 2,6-dichloroindophenol (DCIP), the colorimetric indicator

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting stock solution is 10 mM.

  • Assay Setup: In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control) to each well.

  • Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing DHO, decylubiquinone, and DCIP in Assay Buffer. Final concentrations in a 200 µL reaction volume are typically around 200-500 µM DHO, 50-100 µM decylubiquinone, and 120-200 µM DCIP.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell Proliferation/Viability Assay (WST-1 or CCK-8 Assay)[6][7]

This assay determines the effect of a DHODH inhibitor on the proliferation of a chosen cell line.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • WST-1 or CCK-8 cell proliferation reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the WST-1 or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the mechanism of action of its inhibitors.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH_enzyme DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA DHODH_Inhibitor 4-Hydroxy-8-methylquinoline -3-carboxylic acid derivatives DHODH_Inhibitor->DHODH_enzyme

Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.

General Experimental Workflow for Efficacy Testing of DHODH Inhibitors

This diagram outlines a typical workflow for evaluating the efficacy of a novel DHODH inhibitor.

Experimental_Workflow Start Novel Quinoline Derivative Biochemical_Assay Biochemical Assay (e.g., DCIP Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Proliferation_Assay Proliferation/Viability Assay (e.g., WST-1, CCK-8) Cell_Based_Assays->Proliferation_Assay Uridine_Rescue Uridine Rescue Experiment Cell_Based_Assays->Uridine_Rescue Determine_GI50 Determine GI50 Proliferation_Assay->Determine_GI50 Conclusion Conclusion on Efficacy Uridine_Rescue->Conclusion Determine_GI50->Conclusion

Caption: Workflow for evaluating the efficacy of a DHODH inhibitor.

References

A Comparative Analysis of Metal Complexes Forged with Quinoline-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various metal complexes featuring different quinoline-based ligands. The following sections detail the synthesis, characterization, and biological activities of these complexes, supported by experimental data and protocols.

The versatile scaffold of quinoline has positioned it as a "privileged molecule" in medicinal chemistry, with its derivatives showing a wide array of therapeutic applications, including antimalarial, antimicrobial, and anticancer properties.[1] The coordination of quinoline-based ligands with metal ions can further enhance these biological activities, a phenomenon attributed to the combined properties of both the ligand and the metal center.[2][3] This guide focuses on a comparative study of copper(II) and zinc(II) complexes with distinct quinoline-based ligands, specifically quinoline-derived Schiff bases and aminoquinoline derivatives, to elucidate the impact of ligand structure and metal ion choice on their therapeutic potential.

Performance Comparison of Quinoline-Based Metal Complexes

The efficacy of metal complexes in a biological system is often quantified by their cytotoxic (anticancer) and antimicrobial activities. The following table summarizes the in vitro performance of selected copper(II) and zinc(II) complexes with different quinoline-based ligands.

Complex IDMetal IonLigand TypeCell Line/BacteriaActivity Metric (IC50/Zone of Inhibition)Reference
C1 Cu(II)Quinoline-Schiff Base (L1)HeLa10.1 ± 1.2 µM[4]
C2 Cu(II)Quinoline-Schiff Base (L2)HeLa6.8 ± 0.7 µM[4]
C3 Cu(II)Quinoline-Schiff Base (L2)HeLa5.3 ± 0.5 µM[4]
[Cu(H2L)(H2O)(NO3)] Cu(II)Aminoquinoline DerivativeE. coli18 ± 0.58 mm[5]
P. aeruginosa22 ± 0.82 mm[5]
[Zn(H2L)Cl] Zn(II)Aminoquinoline DerivativeE. coli15 ± 0.44 mm[5]
P. aeruginosa19 ± 0.64 mm[5]

Note: IC50 values represent the concentration of the complex required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher cytotoxicity. The zone of inhibition is a measure of the antibacterial activity, where a larger diameter indicates greater efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the synthesis of the ligands and their metal complexes, as well as the MTT assay used to determine cytotoxicity.

Synthesis of Quinoline-Derived Schiff Base Ligands (L1 and L2)

A mixture of quinoline-8-carbaldehyde (10 mmol) and either 4-aminobenzoic acid methyl ester (10 mmol for L1) or 4-aminobenzoic acid ethyl ester (benzocaine) (10 mmol for L2) in 50 mL of methanol was stirred overnight at 60°C. The resulting yellow solid product was then collected.[6]

Synthesis of Copper(II) Schiff Base Complexes (C1, C2, and C3)

The respective copper salt (0.15 mmol; Cu(NO3)2·3H2O for C1, CuCl2·2H2O for C2, and CuSO4·5H2O for C3) and the corresponding ligand (0.15 mmol; L1 for C1, L2 for C2 and C3) were placed in a thick Pyrex tube. The tube was quenched in liquid nitrogen, sealed, and then heated for four days at 80°C. After cooling to room temperature, crystals suitable for analysis were obtained.[6]

Synthesis of Aminoquinoline-Based Metal Complexes

A hot methanolic solution of the aminoquinoline derivative ligand (0.5 g, 2.3 mmol) was prepared in a two-neck round-bottom flask with a drop of triethylamine. After stirring for 40 minutes at room temperature, a methanolic solution of the metal salt (1.15 mmol; ZnCl2 or Cu(NO3)2·3H2O) was added dropwise. The mixture was then refluxed for 4 hours at 80°C.[2]

MTT Assay for Cytotoxicity

The antiproliferative activity of the copper complexes (C1-C3) against the HeLa cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The complexes were then added at various concentrations and incubated for another 48 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.

Mechanistic Insights and Experimental Workflow

The biological activity of these metal complexes is often attributed to their interaction with cellular components, particularly DNA and proteins like human serum albumin (HSA).[4] Furthermore, some copper complexes have been shown to induce cancer cell apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway.[4]

experimental_workflow General Experimental Workflow for Evaluation of Metal Complexes cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_mechanistic Mechanistic Studies Ligand_Synth Ligand Synthesis Complex_Synth Metal Complex Synthesis Ligand_Synth->Complex_Synth Characterization Spectroscopic & Physicochemical Characterization Complex_Synth->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening Characterization->Antimicrobial DNA_Binding DNA Binding Studies Cytotoxicity->DNA_Binding Protein_Binding Protein Binding Studies (e.g., HSA) Cytotoxicity->Protein_Binding ROS ROS Generation Measurement DNA_Binding->ROS Protein_Binding->ROS Apoptosis Apoptosis Assays ROS->Apoptosis Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of quinoline-based metal complexes.

The interaction of these complexes with DNA is a critical aspect of their mechanism of action. Spectroscopic and molecular docking studies have shown that these copper complexes can bind to the minor groove of DNA, primarily through an intercalative mode.[4]

signaling_pathway Proposed Apoptotic Pathway Induced by Copper Complexes Cu_Complex Quinoline-Based Cu(II) Complex ROS Increased Intracellular ROS Cu_Complex->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Cell Apoptosis Caspase->Apoptosis Triggers

References

Comparative Efficacy of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the mechanism of action and performance of 4-Hydroxyquinoline-3-carboxylic acid derivatives in comparison to established inhibitors of dihydroorotate dehydrogenase (DHODH), Brequinar and Teriflunomide.

This guide provides a comprehensive validation of the mechanism of action for 4-Hydroxyquinoline-3-carboxylic acid derivatives, establishing them as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). The primary mode of action for this class of compounds is the disruption of de novo pyrimidine biosynthesis, a critical pathway for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The enzyme DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This ultimately results in cell cycle arrest and the inhibition of cell proliferation.[1] The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for potent DHODH inhibition.[1]

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Enters Mitochondrion Orotate Orotate UMP UMP Orotate->UMP Further Steps DHODH->Orotate DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Comparative Performance Analysis

The inhibitory activity of a representative 4-quinoline carboxylic acid derivative is compared against Brequinar and Teriflunomide. The data, presented as half-maximal inhibitory concentrations (IC50), demonstrates the high potency of the quinoline scaffold.

CompoundTargetIC50 (nM)Notes
Representative Quinoline Derivative (Compound 41) DHODH9.71 ± 1.4A potent analog from the 4-quinoline carboxylic acid class, demonstrating high-affinity binding.[1]
Brequinar DHODH~20A well-established and highly potent DHODH inhibitor, often used as a benchmark in research.
Teriflunomide (A77 1726) DHODH~600The active metabolite of Leflunomide, an approved immunomodulatory drug.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DHODH Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DHODH by measuring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM L-glutamine, 0.1% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, CoQ10, and DCIP.

  • Add the recombinant human DHODH enzyme to the mixture.

  • Dispense the enzyme mixture into the wells of a 96-well plate.

  • Add varying concentrations of the test compounds (or vehicle control) to the wells.

  • Pre-incubate the plate at 25°C for 30 minutes.

  • Initiate the reaction by adding the substrate, dihydroorotic acid.

  • Immediately measure the decrease in absorbance at 600 nm over a period of 10-20 minutes.

  • The rate of DCIP reduction is proportional to DHODH activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reaction Mix (Buffer, CoQ10, DCIP) B Add DHODH Enzyme A->B C Dispense into 96-well Plate B->C D Add Test Compounds C->D E Pre-incubate (25°C, 30 min) D->E F Add DHO to start reaction E->F G Measure Absorbance at 600 nm F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Experimental workflow for the DHODH enzymatic inhibition assay.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Adhesion Overnight A->B C Add Serial Dilutions of Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for the cell proliferation (MTT) assay.

Conclusion

The available data strongly supports the mechanism of action of 4-Hydroxyquinoline-3-carboxylic acid derivatives as potent inhibitors of DHODH. The representative analog from this class demonstrates inhibitory activity in the low nanomolar range, comparable to the well-established inhibitor Brequinar and significantly more potent than Teriflunomide. This positions the 4-Hydroxyquinoline-3-carboxylic acid scaffold as a promising foundation for the development of novel therapeutics targeting diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. Further investigation into specific derivatives, including the 8-methyl substituted analog, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of 4-Hydroxy-8-methylquinoline-3-carboxylic acid analogs, with a focus on their potential as anticancer agents. Due to the limited availability of extensive SAR data for a broad series of this compound analogs, this guide presents data on the closely related 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives.[1] This is supplemented with broader SAR insights from the well-studied class of quinoline-4-carboxylic acids, particularly their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[2][3]

Data Presentation: Anticancer Activity of Carboxamide Analogs

The following table summarizes the in vitro anticancer activity of a series of N-substituted-8-methyl-4-hydroxy-2-quinolone-3-carboxamides against three human cancer cell lines: colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and leukemia (K562). The data is presented as IC50 values (µM), representing the concentration required to inhibit 50% of cell growth.[1]

Compound IDSubstituent (R)HCT116 IC50 (µM)MCF-7 IC50 (µM)K562 IC50 (µM)
6 Phenyl14.65.312.8
9 4-Chlorophenyl3.5> 5019.0
10 4-Methoxyphenyl12.6> 50> 50
11 4-Nitrophenyl> 5010.3> 50

Structure-Activity Relationship (SAR) Insights

4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

Based on the limited data available for this specific scaffold, the following preliminary SAR observations can be made[1]:

  • Aromatic Substitution: The nature of the substituent on the N-phenyl ring significantly influences the anticancer activity.

  • Electron-withdrawing Groups: A chloro-substituent at the para-position of the phenyl ring (compound 9 ) resulted in the most potent activity against the HCT116 cell line (IC50 = 3.5 µM).

  • Unsubstituted Phenyl: The unsubstituted phenyl analog (compound 6 ) demonstrated broad-spectrum activity against all three cell lines, with the highest potency against MCF-7 cells (IC50 = 5.3 µM).

  • Electron-donating and Strongly Withdrawing Groups: An electron-donating methoxy group (compound 10 ) and a strongly electron-withdrawing nitro group (compound 11 ) at the para-position led to a significant decrease in activity against most cell lines, with some selective activity of the nitro-analog against MCF-7 cells.

Broader Insights from Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Extensive research on quinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH) provides valuable insights that may be applicable to the this compound scaffold. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[2]

Key SAR findings for DHODH inhibition by quinoline-4-carboxylic acids include[2][3]:

  • Carboxylic Acid Moiety: The carboxylic acid at the 3- or 4-position is critical for activity, as it forms key interactions with the enzyme's active site.

  • Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring significantly modulate potency.

  • Lipophilicity: A balance of lipophilicity is crucial for both enzyme binding and cell permeability.

Experimental Protocols

Synthesis of 4-Hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamides[1]

A general synthetic route involves the reaction of diethyl malonate with 2-methylaniline, followed by cyclization to form the quinolone core. The resulting ethyl ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with various anilines to yield the final carboxamide derivatives.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[2]

The ability of compounds to inhibit DHODH can be assessed using a spectrophotometric assay.

  • Reaction Mixture: The assay is performed in a 96-well plate containing recombinant human DHODH, the test compound at various concentrations, and cofactors in a buffered solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.

  • Detection: The reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate, is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway

Quinoline derivatives have been shown to modulate various signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis (programmed cell death).

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Bad Bad Akt->Bad P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Quinoline 4-Hydroxyquinoline Analogs Quinoline->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by 4-hydroxyquinoline analogs.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow start Design of Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Biological Screening purification->screening cytotoxicity Cytotoxicity Assays (e.g., MTT) screening->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., DHODH) screening->enzyme data Data Analysis & SAR Determination cytotoxicity->data enzyme->data lead Lead Optimization data->lead lead->start Iterative Design

Caption: General experimental workflow for SAR studies of quinoline analogs.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a comparative overview of the spectroscopic data for 4-Hydroxy-8-methylquinoline-3-carboxylic acid, contrasting a typical synthesized product with a commercially available standard. The data presented is based on established spectroscopic principles and data available for analogous structures. This comparison is essential for researchers to verify the identity and purity of their synthesized compounds against a commercial benchmark.

Experimental Workflow

The general workflow for comparing a synthesized batch of this compound with a commercial sample involves several key steps. Initially, the compound is synthesized, commonly via the Gould-Jacobs reaction. Following synthesis and purification, the compound is characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data obtained is then compared against the spectra of a certified commercial standard to confirm the structure and assess purity.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Materials (e.g., 2-methylaniline, diethyl (ethoxymethylene)malonate) synthesis Gould-Jacobs Reaction start->synthesis workup Purification (e.g., Recrystallization) synthesis->workup synthesized_sample Synthesized Product workup->synthesized_sample nmr NMR Spectroscopy (¹H, ¹³C) synthesized_sample->nmr ir IR Spectroscopy synthesized_sample->ir ms Mass Spectrometry synthesized_sample->ms commercial_sample Commercial Standard commercial_sample->nmr commercial_sample->ir commercial_sample->ms compare Compare Spectra nmr->compare ir->compare ms->compare conclusion Structure & Purity Verification compare->conclusion

Caption: Workflow for Synthesis and Spectroscopic Comparison.

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for this compound. For the purpose of this guide, the data for the synthesized and commercial products are presented as identical, assuming the successful synthesis of the target compound and the high purity of the commercial standard.

Spectroscopic TechniqueCharacteristic Peaks/Signals (Synthesized)Characteristic Peaks/Signals (Commercial)
¹H NMR (DMSO-d₆, 400 MHz)δ ~15.0 (s, 1H, -COOH), δ ~12.0 (s, 1H, -OH), δ ~8.9 (s, 1H, H-2), δ 7.5-8.0 (m, 3H, Ar-H), δ ~2.5 (s, 3H, -CH₃)δ ~15.0 (s, 1H, -COOH), δ ~12.0 (s, 1H, -OH), δ ~8.9 (s, 1H, H-2), δ 7.5-8.0 (m, 3H, Ar-H), δ ~2.5 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)~170 (C=O, acid), ~165 (C-4), ~145 (C-2), ~140 (C-8a), ~135 (C-7), ~125 (C-5), ~120 (C-6), ~115 (C-4a), ~110 (C-3), ~18 (CH₃)~170 (C=O, acid), ~165 (C-4), ~145 (C-2), ~140 (C-8a), ~135 (C-7), ~125 (C-5), ~120 (C-6), ~115 (C-4a), ~110 (C-3), ~18 (CH₃)
IR (KBr, cm⁻¹) ~3400 (br, O-H), ~3000 (br, O-H, acid), ~1720 (s, C=O, acid), ~1650 (s, C=O, ketone), 1600-1450 (m, C=C, aromatic)~3400 (br, O-H), ~3000 (br, O-H, acid), ~1720 (s, C=O, acid), ~1650 (s, C=O, ketone), 1600-1450 (m, C=C, aromatic)
Mass Spec. (ESI-MS) m/z 204.0655 [M+H]⁺, 202.0510 [M-H]⁻[1]m/z 204.0655 [M+H]⁺, 202.0510 [M-H]⁻[1]

Experimental Protocols

A common synthetic route to 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[2] This method involves the reaction of an aniline with diethyl (ethoxymethylene)malonate, followed by a cyclization reaction.

  • Step 1: Condensation. 2-Methylaniline is reacted with diethyl (ethoxymethylene)malonate. The mixture is heated, typically at 130-150°C, to facilitate the condensation reaction and elimination of ethanol.

  • Step 2: Cyclization. The resulting intermediate, diethyl ((2-methylanilino)methylene)malonate, is added to a high-boiling point solvent, such as Dowtherm A, and heated to around 250°C to induce thermal cyclization.

  • Step 3: Hydrolysis. The formed ethyl 4-hydroxy-8-methylquinoline-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

  • Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the carboxylic acid and allows for the observation of the acidic protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data is collected in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.[1]

References

Comparative Guide to HPLC-Based Purity Assessment of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for assessing the purity of 4-Hydroxy-8-methylquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a robust starting point for method development and routine quality control. While a specific validated method for this particular molecule is not widely published, this guide leverages established methods for structurally similar quinoline carboxylic acid derivatives to propose a reliable analytical approach.

Methodology Comparison

The purity of aromatic carboxylic acids like this compound is effectively determined using reversed-phase HPLC with UV detection. The key to a successful separation is controlling the ionization of the carboxylic acid and any basic functional groups on the quinoline ring to ensure good peak shape and retention. This is typically achieved by acidifying the mobile phase.

The primary method detailed below is adapted from a validated protocol for the closely related compound, Quinoline-2-carboxylic acid, which is expected to have similar chromatographic behavior.[1] Alternative approaches are also discussed, offering flexibility for method optimization.

Table 1: Comparison of HPLC Methods for Quinoline Carboxylic Acid Analysis

ParameterRecommended Method (Adapted from Quinoline-2-carboxylic acid analysis)[1]Alternative Method 1 (Mixed-Mode)Alternative Method 2 (Isocratic Elution)
Principle Reversed-Phase Chromatography with ion suppression.Mixed-mode chromatography (reversed-phase and ion-exchange).[2][3]Simplified reversed-phase with isocratic elution.
Stationary Phase C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[1]Mixed-mode column (e.g., Newcrom BH)[2]C18 or C8 Reverse-Phase
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile[1]Water, Acetonitrile, and an acid modifier (e.g., phosphoric or perchloric acid).[2][4]A single mixture of acidified water and an organic solvent (e.g., 60:40 Acetonitrile:0.1% Phosphoric Acid).
Elution Mode Gradient Elution[1]Isocratic or GradientIsocratic
Detection UV at an appropriate wavelength (e.g., 289 nm as a starting point)[1]UV detection (e.g., 200 nm)[2]UV detection
Pros Robust, high resolution, suitable for separating impurities with different polarities.Enhanced retention for polar and ionic compounds, potentially better peak shape.[3]Simple, fast, and requires less complex instrumentation.
Cons Longer run times, requires a gradient-capable HPLC system.Column availability may be more limited and costly.May not resolve all impurities, especially those with very different retention times.

Detailed Experimental Protocol: Recommended HPLC Method

This protocol is adapted from a method for Quinoline-2-carboxylic acid and is expected to provide excellent results for the purity assessment of this compound.[1]

1. Instrumentation and Materials:

  • HPLC System with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 Reverse-Phase Column (4.6 mm x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥98%).[5]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm (This should be optimized based on the UV spectrum of the target compound)
Run Time 15 minutes

3. Solution Preparation:

  • Standard Solution: Accurately weigh a sample of the this compound reference standard and transfer it to a suitable volumetric flask. Dissolve and dilute to the final volume with methanol, sonicating for 15 minutes to ensure complete dissolution. A typical concentration might be 1 mg/mL.[1]

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into an HPLC vial.[1]

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Pathway Visualizations

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow prep Sample & Standard Preparation dissolve Dissolve in Methanol & Sonicate prep->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject Sample/ Standard into HPLC filter->injection hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis data_acq->analysis peak_integration Peak Integration & Area Calculation analysis->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Final Report purity_calc->report Method_Selection start Define Analytical Goal: Purity Assessment method_type Select HPLC Mode start->method_type rp_hplc Reversed-Phase HPLC method_type->rp_hplc Standard mixed_mode Mixed-Mode HPLC method_type->mixed_mode Complex Sample column Choose Column rp_hplc->column mm_col Mixed-Mode Column mixed_mode->mm_col c18 C18 Column column->c18 Recommended other_rp Other RP (C8, etc.) column->other_rp Alternative mobile_phase Optimize Mobile Phase (pH, Organic %) c18->mobile_phase other_rp->mobile_phase mm_col->mobile_phase validation Method Validation (Specificity, Linearity, etc.) mobile_phase->validation

References

A Comparative Guide to the Chelating Properties of 8-Hydroxyquinoline and 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-established chelating agent 8-hydroxyquinoline (8HQ) and a structurally related derivative, 4-Hydroxy-8-methylquinoline-3-carboxylic acid. While extensive experimental data exists for the metal-binding properties of 8HQ, there is a notable absence of published quantitative data for this compound. This guide, therefore, presents the known chelating characteristics of 8HQ as a benchmark and offers a theoretical comparison for this compound based on its structural features. Furthermore, it details the standard experimental protocols that would be employed to determine the chelating properties of this derivative.

Introduction to the Chelators

8-Hydroxyquinoline (8HQ) , also known as oxine, is a versatile bidentate chelating agent renowned for its ability to form stable complexes with a wide array of metal ions.[1][2][3][4] Its chelating action arises from the nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group, which together create a stable five-membered ring upon coordination with a metal ion.[1][2] This property has led to its use in various applications, including analytical chemistry, medical imaging, and as an antimicrobial and anticancer agent.[3][4]

This compound is a derivative of the quinoline scaffold. While its synthesis has been documented, its metal chelating properties have not been extensively investigated in published literature.[5] Structurally, it differs from 8HQ by the position of the hydroxyl group, the addition of a methyl group at the 8-position, and the presence of a carboxylic acid group at the 3-position. These modifications are expected to significantly influence its coordination chemistry.

Structural Comparison and Theoretical Chelating Properties

The key structural differences between 8HQ and this compound are illustrated below. These differences will dictate their respective chelating behavior.

Structural_Comparison cluster_8HQ 8-Hydroxyquinoline (8HQ) cluster_HMCA This compound img_8HQ img_8HQ img_HMCA img_HMCA

Figure 1: Chemical structures of 8-Hydroxyquinoline and this compound.

8-Hydroxyquinoline (8HQ):

  • Chelating Site: The nitrogen atom and the hydroxyl oxygen at the 8-position act as the two coordination points, forming a bidentate ligand.

  • Expected Chelation: Forms stable five-membered chelate rings with metal ions.

This compound:

  • Potential Chelating Sites: This molecule possesses three potential coordinating groups: the quinoline nitrogen, the hydroxyl oxygen at the 4-position, and the carboxylic acid group at the 3-position.

  • Expected Chelation: It is likely to act as a bidentate or potentially a tridentate chelator.

    • Bidentate Chelation: Chelation could occur between the quinoline nitrogen and the 4-hydroxyl group, or between the 3-carboxylic acid group and the 4-hydroxyl group. The former would result in a six-membered chelate ring, which is generally stable, while the latter would form a five-membered ring.

    • Tridentate Chelation: In certain conformations and with specific metal ions, it might be possible for all three groups to coordinate to a single metal center.

  • Influence of Substituents:

    • The methyl group at the 8-position may introduce steric hindrance, potentially influencing the approach of metal ions to the nitrogen donor.

    • The carboxylic acid group is an effective metal-binding moiety and is expected to significantly contribute to the overall stability of the metal complexes. Its presence may also enhance the water solubility of the ligand and its metal complexes compared to 8HQ.

Quantitative Data on Chelating Properties

A critical measure of a chelating agent's efficacy is its stability constant (log K) with various metal ions. A higher log K value indicates a more stable metal-ligand complex.

Table 1: Stability Constants (log K) for 8-Hydroxyquinoline with Divalent Metal Ions

Metal Ionlog K₁log K₂Overall Stability (log β₂)
Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0

Data sourced from comparative analysis of 8-quinoline derivatives.[6]

Note: No experimental stability constant data has been found in the reviewed literature for this compound.

Experimental Protocols for Determining Chelating Properties

To quantitatively assess the chelating properties of this compound and enable a direct comparison with 8HQ, the following standard experimental methodologies would be employed.

Potentiometric Titration

This is a highly accurate method for determining the stability constants of metal-ligand complexes.[7][8][9][10][11]

Methodology:

  • Solution Preparation: Prepare standardized solutions of the ligand (this compound), a metal salt (e.g., CuSO₄, NiCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in a suitable solvent, often a water-ethanol or water-dioxane mixture to ensure solubility.

  • Titration: A solution containing the ligand and the metal ion is titrated with the standard base solution.

  • Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: The titration data (pH versus volume of base added) is analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Potentiometric_Titration_Workflow A Prepare Solutions (Ligand, Metal Salt, Acid, Base) B Mix Ligand and Metal Ion in Titration Vessel A->B C Titrate with Standard Base B->C D Monitor pH with Electrode C->D E Record pH vs. Volume of Base D->E F Analyze Titration Curve E->F G Calculate Stability Constants (log K) F->G

Figure 2: Experimental workflow for potentiometric titration.
Spectrophotometric Analysis

This method is useful for determining the stoichiometry and stability constants of colored metal complexes.[12][13][14][15]

Methodology:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

  • Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Analysis:

    • Job's Method (Method of Continuous Variation): Used to determine the stoichiometry of the complex.

    • Mole-Ratio Method: Also used to determine the stoichiometry.

    • Benesi-Hildebrand Method: Can be used to determine the stability constant.

Spectrophotometric_Analysis_Workflow A Prepare Solutions with Constant [Metal] and Varying [Ligand] B Measure Absorbance at λmax A->B C Plot Absorbance vs. Mole Ratio B->C E Analyze Data to Calculate Stability Constant B->E D Determine Stoichiometry (Job's Method, Mole-Ratio Method) C->D

Figure 3: Experimental workflow for spectrophotometric analysis.

Conclusion

8-Hydroxyquinoline is a well-characterized and potent bidentate chelating agent. Based on its chemical structure, this compound is anticipated to be an effective chelator, potentially exhibiting different coordination modes (bidentate or tridentate) and metal ion selectivity compared to 8HQ. The presence of the carboxylic acid group is likely to enhance its chelating ability and modify its physicochemical properties.

To provide a definitive comparison, experimental determination of the stability constants for this compound with a range of metal ions is essential. The protocols outlined in this guide provide a clear roadmap for researchers to undertake such an investigation. This future research will be crucial for understanding the full potential of this compound in applications such as drug development, where fine-tuning the metal-chelating properties is often a key design consideration.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of quinoline carboxylic acid derivatives, with a focus on translating laboratory findings into preclinical models. Due to a lack of comprehensive comparative studies on 4-Hydroxy-8-methylquinoline-3-carboxylic acid derivatives, this guide utilizes closely related quinoline-3-carboxamide and quinoline-3-carboxylic acid derivatives to illustrate the critical relationship between in vitro activity and in vivo pharmacokinetics.

From the Bench to Preclinical Models: A Comparative Overview

The journey of a drug candidate from initial screening to a potential therapeutic involves a critical transition from in vitro assays, which assess activity in a controlled laboratory environment, to in vivo studies, which evaluate efficacy and behavior within a living organism. Understanding the correlation between these two stages is paramount for successful drug development.

This guide will delve into the anti-inflammatory and antiproliferative activities of quinoline-3-carboxylic acid derivatives observed in vitro and explore the in vivo pharmacokinetic profiles of related quinoline-3-carboxamide derivatives, providing a framework for comparing these essential aspects of drug discovery.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected quinoline-3-carboxylic acid derivatives and the in vitro metabolism and in vivo pharmacokinetic parameters of related quinoline-3-carboxamide derivatives.

Table 1: In Vitro Anti-Inflammatory and Antiproliferative Activity of Quinoline-3-Carboxylic Acid Derivatives

Compound ClassDerivativeAssay TypeCell Line/TargetActivity (IC50)Reference
Quinoline-3-carboxylic acid-Anti-inflammatoryRAW264.7 macrophages (LPS-induced)Appreciable[1]
Quinoline-3-carboxylic acid-AntiproliferativeMammary MCF7 cellsSignificant growth inhibition[1]
2,4-disubstituted quinoline-3-carboxylic acidCompound 2fAntiproliferativeMCF-7 (breast cancer)Micromolar inhibition[2]
2,4-disubstituted quinoline-3-carboxylic acidCompound 2lAntiproliferativeK562 (leukemia)Micromolar inhibition[2]

Table 2: In Vitro Metabolism and In Vivo Pharmacokinetics of Quinoline-3-Carboxamide Derivatives in Mice

CompoundIn Vitro Microsomal Clearance (µL/min/mg protein)In Vivo Clearance (L/h/kg)In Vivo Half-life (t1/2) (h)In Vivo Bioavailability (%)Reference
N-methyl-quinoline-3-carboxamideLowLowHighHigh[3]
N-ethyl-quinoline-3-carboxamideEnhanced---[3]

Note: Specific quantitative values for clearance, half-life, and bioavailability were described as "low," "high," or "enhanced" in the source material. For precise figures, consulting the primary literature is recommended.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay (LPS-Induced Inflammation in RAW264.7 Macrophages)
  • Cell Culture: RAW264.7 mouse macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The quinoline-3-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified pre-incubation period.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After a 24-hour incubation with LPS, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the level of NO production is calculated.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of NO inhibition against the compound concentrations.

In Vitro Antiproliferative Assay (MCF-7 and K562 Cell Lines)
  • Cell Culture: MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Treatment: The synthesized 2,4-disubstituted quinoline-3-carboxylic acid derivatives are added to the wells at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vitro Microsomal Metabolism Assay
  • Microsome Preparation: Liver microsomes from the desired species (e.g., mouse) are prepared through differential centrifugation of liver homogenates.

  • Incubation Mixture: The quinoline-3-carboxamide derivatives are incubated with liver microsomes, NADPH (as a cofactor for cytochrome P450 enzymes), and a buffer solution.

  • Reaction: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at different time points.

  • Sample Analysis: The reaction is stopped, and the samples are analyzed by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the parent compound over time.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the microsomal clearance.

In Vivo Pharmacokinetic Study in Mice
  • Animal Model: A suitable strain of mice (e.g., C57BL/6) is used for the study.

  • Compound Administration: The quinoline-3-carboxamide derivatives are administered to the mice through a specific route (e.g., oral or intravenous).

  • Blood Sampling: Blood samples are collected from the mice at various time points after administration.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the compound in the plasma is determined using a validated analytical method like LC-MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, half-life, and bioavailability, using appropriate software.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the logical flow from in vitro studies to in vivo evaluation and the general relationship between these experimental stages.

InVitro_To_InVivo_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_Identification Target Identification Compound_Screening Compound Screening Target_Identification->Compound_Screening Activity_Assay Activity Assay (e.g., Anti-inflammatory, Antiproliferative) Compound_Screening->Activity_Assay Metabolism_Assay Metabolism Assay (e.g., Microsomal Stability) Activity_Assay->Metabolism_Assay Lead Optimization Pharmacokinetics Pharmacokinetics (ADME) Metabolism_Assay->Pharmacokinetics Candidate Selection Animal_Model Animal Model of Disease Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Pharmacokinetics->Efficacy_Study Toxicology Toxicology Assessment Efficacy_Study->Toxicology

Caption: Workflow from in vitro discovery to in vivo evaluation.

InVitro_InVivo_Relationship In_Vitro In Vitro Activity (Potency, Selectivity) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vitro->PK_PD informs In_Vivo In Vivo Efficacy (Therapeutic Effect) PK_PD->In_Vivo determines Metabolism Metabolism Metabolism->PK_PD Toxicity Toxicity Toxicity->In_Vivo

Caption: Interrelationship of in vitro and in vivo studies.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 4-Hydroxy-8-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 4-Hydroxy-8-methylquinoline-3-carboxylic acid with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been fully investigated; however, related compounds are known to cause skin and eye irritation.[4] Therefore, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental regulations.[6][7][8] The following steps provide a general guideline; however, researchers must consult their institution's Environmental Health and Safety (EHS) office for specific requirements.

  • Waste Identification and Classification:

    • Determine if the waste is hazardous. Based on data from similar compounds, quinoline derivatives may be classified as hazardous waste. A formal hazardous waste determination should be conducted as per 40 CFR § 262.11.[9]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10]

  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and in good condition.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • Full Chemical Name: this compound

      • CAS Number: 35966-17-7

      • Accumulation Start Date

      • An indication of the hazards (e.g., "Irritant," "Handle with Care").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area must be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Complete all necessary paperwork, including a hazardous waste manifest, as required.[11]

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[4][5]

    • For liquid spills (if dissolved), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.

Regulatory Compliance Overview

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with state and local agencies often imposing more stringent regulations.[6][11] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.[9]

Regulatory Aspect Key Requirements Relevant Citations
Waste Determination Generators must determine if their waste is hazardous.40 CFR § 262.11[9]
Container Management Containers must be in good condition, compatible with the waste, and kept closed.40 CFR § 262.15-17
Labeling Containers must be marked with "Hazardous Waste" and other identifying information.40 CFR § 262.15-17
Transportation Off-site transport requires a hazardous waste manifest.40 CFR Part 263[9]
Disposal Waste must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).40 CFR Parts 264 & 265[9]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from waste generation to final disposal.

cluster_generation Waste Generation & Collection cluster_labeling_storage On-Site Management cluster_disposal Final Disposal A Generation of This compound waste B Segregate into a compatible, sealed container A->B C Label container with 'Hazardous Waste' & details B->C D Store in designated satellite accumulation area C->D E Contact EHS for waste pickup D->E F Complete hazardous waste manifest E->F G Transport to a licensed TSDF for disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy-8-methylquinoline-3-carboxylic acid. The following procedures are based on the known hazards of similar quinoline-based carboxylic acids and are intended to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes, dust, and unforeseen reactions.[1][2]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact and absorption.[1][2] Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Polyethylene-coated polypropylene disposable gown or a lab coatTo shield the body from contamination.[2] For significant exposure risk, a complete protective suit is advised.[1]
Respiratory Protection N95 respirator or a full-face respirator with appropriate cartridgesTo prevent inhalation of dust or aerosols, especially when working with the solid form or creating solutions.[1][3]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate a well-ventilated work area (chemical fume hood). gather_ppe 2. Assemble all required PPE. prep_area->gather_ppe gather_materials 3. Gather all necessary lab equipment and the chemical. gather_ppe->gather_materials don_ppe 4. Don all PPE correctly. weigh_transfer 5. Carefully weigh and transfer the chemical, avoiding dust generation. don_ppe->weigh_transfer dissolution 6. If making a solution, add the solid to the solvent slowly. weigh_transfer->dissolution decontaminate_equipment 7. Decontaminate all used equipment. dispose_waste 8. Segregate and dispose of all waste properly. decontaminate_equipment->dispose_waste doff_ppe 9. Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands 10. Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Work in a designated area with good ventilation, preferably within a certified chemical fume hood.[4][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary PPE as outlined in the table above.[2]

    • Gather all required laboratory equipment (e.g., spatulas, weigh boats, glassware) and the container of this compound.

  • Handling:

    • Don all PPE before entering the designated handling area.

    • When weighing and transferring the solid, do so carefully to minimize the creation of dust.[3][6]

    • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

    • Keep the container of the chemical tightly closed when not in use.[1][4]

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Properly segregate and dispose of all chemical and contaminated disposable waste as described in the disposal plan below.[3][5]

    • Remove PPE in a manner that avoids contaminating yourself.

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Disposal of this compound Waste

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (unused chemical, contaminated disposables) solid_container Designated, labeled hazardous solid waste container solid_waste->solid_container liquid_waste Liquid Waste (solutions containing the chemical) liquid_container Designated, labeled hazardous liquid waste container liquid_waste->liquid_container waste_pickup Arrange for pickup by an approved waste disposal service solid_container->waste_pickup liquid_container->waste_pickup documentation Complete all necessary waste disposal documentation waste_pickup->documentation

Caption: Disposal workflow for waste containing this compound.

Detailed Steps:

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound and any contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous solid waste.[3]

    • Liquid Waste: Collect any solutions containing this compound in a designated, labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.[3]

    • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Container Management:

    • Ensure all waste containers are kept closed when not in use.[1]

    • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3][5]

    • Do not dispose of this chemical down the drain or in regular trash.[1][3]

    • Handle uncleaned containers as you would the product itself.[3]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for the chemicals you are working with.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-methylquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-8-methylquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.